Oxamniquine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYUJZMCCFSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023398 | |
| Record name | Oxamniquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |
| Record name | Oxamniquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMNIQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |
CAS No. |
21738-42-1, 40247-39-0, 119678-90-9 | |
| Record name | Oxamniquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxamniquine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamniquine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040247390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamniquine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119678909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamniquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxamniquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxamniquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxamniquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMNIQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O977R722D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAMNIQUINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00BCY677OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAMNIQUINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GIJ138H3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAMNIQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C, 147 - 149 °C | |
| Record name | Oxamniquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXAMNIQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxamniquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
stereochemistry of Oxamniquine and its biological activity
An In-depth Technical Guide on the Stereochemistry of Oxamniquine and Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent schistosomicidal agent, has been a critical tool in the treatment of infections caused by Schistosoma mansoni. This technical guide provides a comprehensive examination of the stereochemical properties of this compound and their profound impact on its biological activity. It delves into the differential efficacy of its enantiomers, the molecular mechanism of action, and the basis of parasite resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of parasitology and medicinal chemistry.
Introduction
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem, affecting millions of people, primarily in tropical and subtropical regions. Schistosoma mansoni is one of the principal species responsible for human schistosomiasis. For many years, treatment has relied heavily on a limited number of drugs, including this compound. This compound, a semisynthetic tetrahydroquinoline, is highly effective against S. mansoni but not other Schistosoma species. This specificity, along with its stereochemical nature, makes it a fascinating subject for detailed study. Understanding the relationship between its three-dimensional structure and its biological function is crucial for the development of new, more effective antischistosomal agents.
The Stereochemistry of this compound
This compound possesses a single chiral center at the C2 position of the tetrahydroquinoline ring system, and therefore exists as a pair of enantiomers: the (R)-(+)- and (S)-(-)-forms. Commercially, this compound is produced and administered as a racemic mixture, containing equal amounts of both enantiomers. However, extensive research has revealed that the biological activity is not shared equally between the two isomers.
Biological Activity of this compound Enantiomers
The schistosomicidal activity of this compound resides almost exclusively in the (S)-(-)-enantiomer. The (R)-(+)-enantiomer is largely inactive. This stereoselectivity is a critical aspect of its pharmacology.
Quantitative Analysis of Schistosomicidal Activity
The differential activity of the this compound enantiomers has been quantified in vitro. The data clearly indicates the superior potency of the S-enantiomer.
| Compound | Concentration (µg/mL) | Observation | Reference |
| (S)-Oxamniquine | 8 | Reduced worm vitality to 32.6% of controls | |
| (R)-Oxamniquine | 8 | Reduced worm vitality to 89% of controls | |
| Racemic this compound | 8 | Reduced worm vitality to 14.4% of controls |
Mechanism of Action
This compound is a prodrug that requires bioactivation within the parasite to exert its therapeutic effect. The mechanism is a multi-step process initiated by a parasite-specific enzyme.
-
Enzymatic Activation: The key to this compound's activity is its activation by a sulfotransferase (SULT) enzyme found in S. mansoni, designated SmSULT-OR. This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound. This reaction is stereoselective, with the S-enantiomer being the preferred substrate.
-
Formation of a Reactive Ester: The sulfonation of this compound produces an unstable sulfate ester.
-
Alkylation of Parasite DNA: This unstable ester spontaneously breaks down, generating a reactive electrophilic species. This species then alkylates the parasite's DNA, leading to inhibition of nucleic acid synthesis, which in turn causes paralysis and death of the worm. The worms are subsequently dislodged from the mesenteric veins and transported to the liver, where they are eliminated by the host's immune system.
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
In Vitro Schistosomicidal Assay
This protocol is used to assess the viability of adult S. mansoni worms after exposure to this compound and its enantiomers.
-
Parasite Recovery: Adult S. mansoni are recovered from infected mice by portal perfusion.
-
Worm Culture: The worms are washed and placed in culture plates containing appropriate medium (e.g., RPMI-1640) supplemented with antibiotics and serum.
-
Drug Exposure: The worms are exposed to different concentrations of racemic this compound or its purified enantiomers for a defined period (e.g., 30 minutes).
-
Washing: After exposure, the worms are washed multiple times with fresh medium to remove the drug.
-
Incubation and Observation: The worms are then incubated under standard conditions (37°C, 5% CO2) and observed daily for motor activity and morphological changes for a period of up to three weeks.
-
Data Analysis: Worm vitality is scored and compared to control groups treated with the vehicle (e.g., DMSO).
Figure 2: Workflow for In Vitro Schistosomicidal Assay.
Enantiomer Separation by Chiral HPLC
The separation of this compound enantiomers is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Column: A chiral column, such as one based on alpha-1-acid glycoprotein (AGP), is used.
-
Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.
-
Detection: Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 246 nm).
-
Sample Preparation: this compound is extracted from the relevant matrix (e.g., culture medium) using liquid-liquid extraction, and the residue is redissolved in the mobile phase before injection.
In Vitro Sulfotransferase Activity Assay
The activity of the S. mansoni sulfotransferase can be measured by quantifying the formation of the activated this compound. This can be done by incubating the enzyme with radiolabeled PAPS and this compound, followed by the detection of the radiolabeled activated product. Alternatively, the depletion of the substrates can be monitored.
Resistance to this compound
Resistance to this compound in S. mansoni is well-documented and is linked to mutations in the gene encoding the SmSULT-OR enzyme. These mutations can lead to a non-functional enzyme that is unable to activate the prodrug, rendering the parasite resistant to its effects. The resistance is inherited as a single autosomal recessive trait.
Synthesis of this compound Enantiomers
While this compound is typically synthesized as a racemate, methods for the asymmetric synthesis of the individual enantiomers have been developed to allow for their specific biological evaluation. These methods often involve the use of chiral catalysts or starting materials. Alternatively, the enantiomers can be resolved from the racemic mixture using techniques such as chiral chromatography, as described in section 5.2.
Conclusion
The biological activity of this compound is intrinsically linked to its stereochemistry. The (S)-(-)-enantiomer is the active component, a fact that is explained by the stereoselective nature of the activating enzyme, S. mansoni sulfotransferase. A thorough understanding of this structure-activity relationship is vital for the rational design of new antischistosomal drugs that can overcome existing resistance and potentially offer a broader spectrum of activity. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this critical area of tropical medicine.
An In-depth Technical Guide to Oxamniquine's Effect on Parasitic Nucleic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxamniquine, a potent schistosomicidal agent, exerts its therapeutic effect against Schistosoma mansoni by fundamentally disrupting the parasite's ability to synthesize nucleic acids. This technical guide delineates the molecular mechanism underpinning this activity, from enzymatic activation to the ultimate alkylation of parasitic DNA. It provides a detailed examination of the biochemical pathway, summarizes key quantitative data on DNA binding, and presents the experimental protocols used to elucidate this mechanism. Through structured data and detailed visualizations, this document serves as a comprehensive resource for researchers in parasitology and drug development.
Core Mechanism of Action: From Prodrug to DNA Alkylation
This compound is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the parasite to become cytotoxic.[1] This activation is a highly specific process, which accounts for the drug's targeted activity against S. mansoni and not other Schistosoma species.[2][3]
The central catalyst in this process is a parasite-specific sulfotransferase enzyme, SmSULT.[4][5] In the presence of a sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), this enzyme converts this compound's hydroxymethyl group into a reactive sulfate ester.[1][3][5] This activated ester is an unstable, electrophilic intermediate. It spontaneously dissociates, forming a reactive agent that is capable of alkylating the parasite's genomic DNA.[3][6]
This covalent modification of the DNA is the critical cytotoxic event.[7] The formation of DNA adducts physically obstructs the molecular machinery responsible for replication and transcription, leading to a profound and irreversible inhibition of both DNA and RNA synthesis.[8][9][10] This cessation of essential macromolecular synthesis ultimately results in parasite paralysis, detachment from mesenteric veins, and death.[2][11]
Quantitative Analysis of this compound's Effects
The direct alkylation of DNA by activated this compound has been quantified. Studies using radiolabeled this compound have demonstrated a stark difference in DNA binding between drug-sensitive and drug-resistant schistosomes, providing strong evidence for the mechanism of action.
Table 1: Quantitation of [³H]-Oxamniquine Binding to Schistosome DNA
| Schistosome Strain | Drug Binding Level (approx.) | Reference |
| This compound-Sensitive S. mansoni | 1 drug molecule per 50,000 DNA base pairs | [7] |
| This compound-Resistant S. mansoni | Essentially no drug binding detected | [7] |
Further studies have qualitatively confirmed the downstream effects of this DNA binding, showing persistent inhibition of macromolecular synthesis in sensitive, but not resistant, parasite strains.
Table 2: Summary of this compound's Inhibitory Effects on Macromolecular Synthesis
| Macromolecule | Effect in Sensitive S. mansoni | Effect in Resistant S. mansoni | Reference |
| DNA Synthesis | Persistently Inhibited | Transient or No Inhibition | [8] |
| RNA Synthesis | Persistently Inhibited | Transient or No Inhibition | [8] |
| Protein Synthesis | Persistently Inhibited | Transient or No Inhibition | [8] |
Key Experimental Protocols
The elucidation of this compound's effect on parasitic nucleic acids relies on specific biochemical assays. The following sections detail the methodologies for two foundational experiments.
Protocol for Quantifying Covalent Binding of this compound to Parasite DNA
This protocol is adapted from the methodology used to determine the extent of DNA alkylation by radiolabeled this compound.[7] It measures the stable incorporation of the drug into the parasite's purified DNA.
Methodology:
-
Incubation: Live adult S. mansoni (both sensitive and resistant strains for comparison) are incubated in vitro with tritium-labeled ([³H]) this compound.
-
Homogenization: After incubation, worms are thoroughly washed to remove external radioactivity, collected, and homogenized to release cellular contents.
-
DNA Purification: The homogenate undergoes a rigorous purification process to isolate DNA from other macromolecules.
-
Precipitation: A crude nucleic acid fraction is obtained via ethanol precipitation.
-
Enzymatic Digestion: The sample is treated with RNase and proteases to remove contaminating RNA and proteins.
-
Extraction: Multiple rounds of phenol-chloroform extractions are performed to further purify the DNA.
-
Centrifugation: The DNA is subjected to Cesium Chloride (CsCl) gradient centrifugation, a high-fidelity method for separating molecules based on density.
-
Dialysis: The purified DNA fraction is extensively dialyzed against a suitable buffer to remove any remaining unbound [³H]-oxamniquine.[7]
-
-
Quantification: The radioactivity of the final, purified DNA sample is measured using a liquid scintillation counter. The amount of incorporated radioactivity is used to calculate the ratio of drug molecules to DNA base pairs.
Protocol for Measuring Inhibition of Nucleic Acid Synthesis via Radiolabeled Precursor Incorporation
This is a standard method to assess the rate of new DNA or RNA synthesis. The protocol measures the incorporation of radiolabeled nucleoside precursors into newly synthesized nucleic acid strands in the presence or absence of an inhibitor.
Methodology:
-
Drug Exposure: Paired adult worms are pre-incubated in a suitable culture medium containing various concentrations of this compound (and a drug-free control).
-
Radiolabeling: A radiolabeled nucleic acid precursor is added to the medium.
-
For DNA synthesis , [³H]-thymidine is typically used.
-
For RNA synthesis , [³H]-uridine is used.
-
-
Incorporation: The worms are incubated for a fixed period (e.g., 1-4 hours) to allow for the incorporation of the radiolabeled precursor into newly synthesized DNA or RNA.
-
Reaction Termination: The reaction is stopped, and worms are washed extensively with cold buffer to remove unincorporated precursors.
-
Precipitation: The worms are homogenized, and macromolecules are precipitated using an acid like trichloroacetic acid (TCA).
-
Measurement: The acid-insoluble precipitate, containing the nucleic acids with the incorporated radiolabel, is collected on a filter. The radioactivity on the filter is quantified by liquid scintillation counting.
-
Analysis: The level of radioactivity in the drug-treated samples is compared to the control to determine the percentage inhibition of nucleic acid synthesis at each this compound concentration.
Conclusion
The schistosomicidal activity of this compound is directly attributable to its profound and targeted inhibition of parasitic nucleic acid synthesis. Through a specific enzymatic activation pathway unique to S. mansoni, the drug is converted into a potent DNA alkylating agent. This action irreversibly damages the parasite's genome, halting the critical processes of replication and transcription and leading to cell death. The experimental evidence, underscored by the direct quantification of DNA binding and the observed cessation of macromolecular synthesis, provides a clear and detailed picture of this mechanism. This understanding is crucial for the ongoing development of novel anthelmintics and for managing drug resistance.
References
- 1. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. francis-press.com [francis-press.com]
The Discovery and Development of Oxamniquine: A Technical Overview of a Landmark Schistosomicide
Introduction
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem, affecting millions in tropical and subtropical regions. The development of effective and safe oral therapies has been a cornerstone of control efforts. This technical guide provides an in-depth account of the discovery, history, and mechanism of action of oxamniquine, a key therapeutic agent specifically targeting Schistosoma mansoni. Developed by Pfizer in the 1970s, this compound represented a major advancement in the treatment of schistosomiasis, offering a single-dose oral regimen. This document details the scientific journey from its lead compound to its clinical application, including experimental methodologies, quantitative efficacy data, and the molecular basis of its schistosomicidal activity.
1. A Legacy of Innovation: The Discovery and History of this compound
The journey to this compound began in the 1960s with a program at Pfizer aimed at discovering a safer and more effective treatment for schistosomiasis than the existing therapies, such as lucanthone and stibocaptate, which were hampered by toxicity and inconvenient administration routes.[1] The research program focused on modifying the structure of lucanthone, a thioxanthenone derivative. This led to the synthesis of a series of tetrahydroquinoline compounds.
One such compound, UK-3883 (2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline), showed promising schistosomicidal activity. In 1972, Kaye and Woolhouse first described this compound as a metabolite of UK-3883.[2] Initially, this compound was produced through a microbial hydroxylation process using the fungus Aspergillus sclerotiorum, which specifically oxidized the methyl group at the 6-position of UK-3883 to a hydroxymethyl group.[2] This biotransformation was a critical step in identifying the more active metabolite. In recognition of the significant contribution of this compound (marketed as Mansil®) to tropical medicine, Pfizer was awarded the Queen's Award for Technological Achievement in 1979.[2]
2. Mechanism of Action: A Pro-drug Activated by a Parasite-Specific Enzyme
This compound is a pro-drug, meaning it is inactive until it is metabolized into its active form within the parasite.[3] Its schistosomicidal activity is highly specific to Schistosoma mansoni.[2] The mechanism of action hinges on a parasite-specific enzyme, a sulfotransferase (SmSULT-OR).[3]
The activation pathway can be summarized as follows:
-
Enzymatic Sulfation: Inside the schistosome, SmSULT-OR catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[3]
-
Formation of an Unstable Ester: This reaction forms an unstable sulfate ester of this compound.
-
Generation of an Electrophilic Reactant: The unstable ester spontaneously breaks down, generating a highly reactive electrophilic carbocation.
-
Alkylation of Parasite DNA: This electrophilic species then alkylates the parasite's DNA, primarily at the N7 position of guanine bases.
-
Disruption of Macromolecular Synthesis and Worm Paralysis: The resulting DNA damage inhibits DNA replication and RNA transcription, leading to the disruption of essential macromolecular synthesis.[3] This ultimately causes contraction and paralysis of the worms, leading to their detachment from the mesenteric veins and subsequent death.[2]
This parasite-specific activation mechanism is the reason for this compound's selectivity for S. mansoni and its relatively low toxicity in the human host. Other Schistosoma species, such as S. haematobium and S. japonicum, possess sulfotransferase enzymes that are structurally different and unable to efficiently activate this compound.
3. Quantitative Efficacy: Clinical Trial Data
Clinical trials have demonstrated the efficacy of this compound in treating S. mansoni infections. The following table summarizes cure rates from several studies, often in comparison to praziquantel, which is now the most commonly used schistosomicide.
| Study | Drug Regimen | Number of Patients | Cure Rate (%) | Method of Cure Assessment |
| Lambertucci et al. (1982) | This compound: 15 mg/kg single dose | 52 | 84.6 | Stool examination (Kato-Katz) |
| Praziquantel: 40 mg/kg single dose | 53 | 86.8 | Stool examination (Kato-Katz) | |
| Kilpatrick et al. (1981) | This compound: 15 mg/kg single dose | 38 | 89.5 | Stool examination |
| Praziquantel: 3 x 20 mg/kg in one day | 37 | 94.6 | Stool examination | |
| S. mansoni Chemotherapy Project (1985) | This compound: 15 mg/kg single dose | 297 | 78.5 | Stool examination (Kato-Katz) |
| Praziquantel: 40 mg/kg single dose | 298 | 83.6 | Stool examination (Kato-Katz) |
4. Experimental Protocols
The development and evaluation of this compound and its derivatives rely on robust in vitro and in vivo experimental models.
4.1. Chemical Synthesis of this compound
Disclaimer: The following is a reconstructed general synthesis protocol based on available literature. Specific reaction conditions, yields, and purification methods may vary and require optimization.
The synthesis of this compound typically starts from 2-methyl-6-nitroquinoline.
Step 1: Reduction of the Quinoline Ring
-
Reaction: Catalytic hydrogenation of 2-methyl-6-nitroquinoline to 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline.
-
Reagents and Conditions: 2-methyl-6-nitroquinoline is dissolved in a suitable solvent such as ethanol. A catalyst, typically Raney nickel or platinum on carbon, is added. The mixture is then subjected to hydrogen gas under pressure (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
Step 2: Chlorination of the Methyl Group
-
Reaction: Chlorination of the 2-methyl group of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline to form 2-(chloromethyl)-6-nitro-1,2,3,4-tetrahydroquinoline.
-
Reagents and Conditions: The product from Step 1 is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide. The reaction is typically carried out under reflux.
-
Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product can be purified by chromatography.
Step 3: Amination
-
Reaction: Nucleophilic substitution of the chlorine atom with isopropylamine to yield 2-((isopropylamino)methyl)-6-nitro-1,2,3,4-tetrahydroquinoline.
-
Reagents and Conditions: The chlorinated product from Step 2 is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of isopropylamine. The reaction is stirred at room temperature or gently heated.
-
Work-up: The solvent and excess amine are removed under reduced pressure. The residue is taken up in a non-polar solvent and washed with water to remove any salts. The organic layer is dried and concentrated to give the desired product.
Step 4: Nitration
-
Reaction: Nitration of the tetrahydroquinoline ring at the 7-position to give 2-((isopropylamino)methyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK-3883).
-
Reagents and Conditions: The product from the previous step is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperature (e.g., 0-5 °C). The reaction is stirred for a short period.
-
Work-up: The reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product, which is then filtered, washed with water, and dried.
Step 5: Microbial Hydroxylation
-
Reaction: Selective hydroxylation of the 6-methyl group to a hydroxymethyl group to yield this compound.
-
Method: Fermentation of Aspergillus sclerotiorum in a suitable culture medium. The substrate (UK-3883) is added to the culture, and the fermentation is continued for several days.
-
Work-up: The mycelium is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated. The crude this compound is then purified by chromatography or recrystallization.
4.2. In Vitro Cultivation and Drug Susceptibility Testing of Schistosoma mansoni
-
Parasite Maintenance: S. mansoni (e.g., Puerto Rican strain) is maintained in a snail intermediate host (Biomphalaria glabrata) and a mammalian definitive host (e.g., Swiss Webster mice).
-
Cercarial Shedding: Infected snails are placed in de-chlorinated water under bright light to induce shedding of cercariae.
-
Mouse Infection: Mice are percutaneously infected with a defined number of cercariae (e.g., 100-150).
-
Adult Worm Recovery: At 6-8 weeks post-infection, adult worms are recovered from the mesenteric veins and liver by portal perfusion with a saline-citrate solution.
-
In Vitro Culture: Recovered worms are washed in culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin) and placed in 24-well plates.
-
Drug Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. Control wells receive the solvent alone.
-
Assessment of Viability: Worm viability is assessed at different time points (e.g., 24, 48, 72 hours) by observing motor activity and tegumental damage under a microscope. A scoring system (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead) can be used.
4.3. In Vivo Efficacy Studies in a Mouse Model
-
Infection: As described in the in vitro protocol, mice are infected with S. mansoni cercariae.
-
Treatment: At 6-8 weeks post-infection, mice are randomly assigned to treatment and control groups. The treatment group receives this compound orally via gavage at a specified dose. The control group receives the vehicle (e.g., water or a suspension agent).
-
Worm Burden Assessment: At a predetermined time after treatment (e.g., 2 weeks), mice are euthanized, and adult worms are recovered by portal perfusion. The number of male and female worms is counted for each mouse.
-
Data Analysis: The percentage reduction in worm burden in the treated group is calculated relative to the mean worm burden in the control group. Statistical analysis (e.g., t-test or Mann-Whitney U test) is used to determine the significance of the reduction.
The discovery and development of this compound stand as a landmark achievement in medicinal chemistry and tropical medicine. Its unique, parasite-specific mechanism of action, involving activation by a sulfotransferase, provided a highly effective and selective treatment for Schistosoma mansoni infections. While praziquantel has largely superseded this compound in global public health programs due to its broader spectrum of activity against all Schistosoma species, the story of this compound offers valuable lessons in drug discovery, from lead compound optimization to understanding the biochemical basis of drug action and resistance. The experimental protocols and data presented herein provide a technical foundation for researchers and drug development professionals continuing the fight against schistosomiasis and other neglected tropical diseases.
References
pharmacokinetics and pharmacodynamics of Oxamniquine in vivo
Oxamniquine is a semisynthetic tetrahydroquinoline compound that has been historically used in the treatment of schistosomiasis, a parasitic disease caused by flukes of the genus Schistosoma. Its activity is specifically targeted against Schistosoma mansoni, one of the major species responsible for human infection. This guide provides an in-depth examination of the in vivo pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacodynamics: The Action Against the Parasite
The pharmacodynamic properties of this compound describe its biochemical and physiological effects on Schistosoma mansoni and the mechanisms by which these effects are produced.
Mechanism of Action
This compound is a prodrug, meaning it requires bioactivation to exert its therapeutic effect.[1] This activation occurs within the parasite itself, a key factor in its selective toxicity. The drug is metabolized by a parasite-specific sulfotransferase (SULT) enzyme, which is not found in humans.[1][2] This enzyme converts this compound into a reactive electrophilic ester.[3] This unstable intermediate then spontaneously dissociates, forming a reactant capable of alkylating the parasite's DNA.[3] This interaction with DNA is thought to inhibit nucleic acid synthesis, leading to the downstream effects observed.[4][5]
The ultimate consequence for the parasite is contraction and paralysis, causing it to lose its grip on the mesenteric veins where it resides.[6][7] The drug primarily affects male worms, causing them to detach and migrate to the liver.[6][8] In the liver, the host's cellular immune response eliminates the trapped worms.[6] While female worms are also affected, the changes are often reversible and considered a secondary effect resulting from the loss of male stimulation.[6][8]
Spectrum of Activity and Resistance
This compound's clinical utility is limited to S. mansoni infections.[6] It is not effective against other major species like S. haematobium and S. japonicum.[2] This species specificity is due to structural differences in the sulfotransferase enzyme active site, which prevent the drug from binding and being activated in non-susceptible species.[7]
Resistance to this compound in S. mansoni is well-documented and is conferred by loss-of-function mutations within the SmSULT-OR gene that encodes the activating sulfotransferase.[9] As this resistance mechanism is recessive, parasites must be homozygous for the resistance alleles to exhibit a resistant phenotype.[9] Various mutations, including deletions, have been identified in both laboratory-selected and field-isolated resistant strains.[9][10]
In Vivo Dose-Response
The efficacy of this compound is dose-dependent. Clinical trials have established various dosing regimens to achieve high cure rates, with adjustments often made based on the geographical region, which may reflect variations in parasite susceptibility.
| Population | Dose Regimen | Cure Rate | Reference |
| Adults (General) | 12.5 - 15.0 mg/kg (single dose) | 81.8% - 82.7% | [11] |
| Children (General) | 20 mg/kg (single dose) | 66.7% | [11] |
| Children (General) | 7.5 - 10 mg/kg (twice daily for 1 day) | ~85% | [11] |
| East Africa | 15 mg/kg (twice daily for 1 day) | Not Specified | [7] |
| Egypt & South Africa | 15 mg/kg (twice daily for 2 days) | Not Specified | [7] |
| Rhodesia (Trial) | 60 mg/kg (total, divided over 2 days) | "Efficient" | [12] |
Pharmacokinetics: The Journey Through the Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these parameters is crucial for optimizing dosing and predicting a drug's behavior in vivo.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is readily absorbed after oral administration.[6][8] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax) post-dose.[6][8] The drug has a short plasma half-life (t1/2) of approximately 1.0 to 2.5 hours.[6]
It is extensively metabolized in the liver and gastrointestinal mucosa.[7] The primary metabolic pathway involves oxidation, leading to the formation of inactive metabolites, principally the 6-carboxy derivative.[6] This metabolite is then excreted in the urine.[6] Approximately 70% of an administered dose is excreted as the 6-carboxy metabolite within 12 hours.[6][8] The urine of patients may appear reddish-orange as a result.[6]
The In Vitro-In Vivo Paradox
A significant observation in this compound pharmacology is the discrepancy between the concentrations required for efficacy in vitro and the plasma concentrations achieved in vivo. Maximal clinical plasma concentrations are often five to ten times lower than the concentrations needed to kill the parasite in a laboratory setting.[1][13] This paradox is resolved by considering the parasite's location in the portal vasculature, which lies between the intestine and the liver.[1] Pharmacokinetic modeling has shown that the concentration of this compound in the portal vein, where the worms reside, is significantly higher than in the systemic circulation and is consistent with the efficacious concentrations observed in vitro.[1][13]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound from various in vivo studies.
| Species | Parameter | Value | Dose | Reference |
| Human | Tmax (Time to Peak) | 1 - 3 hours | Not Specified | [6][8] |
| Human | t1/2 (Half-life) | 1.0 - 2.5 hours | Not Specified | [6] |
| Human | Cmax (Peak Conc.) | 1267 - 1983 ng/mL | 1 g (PO) | [7] |
| Human (Healthy) | Cmax (Peak Conc.) | 4 - 7 µM (~1116 - 1954 ng/mL) | ~20 mg/kg (PO) | [1] |
| Rabbit | Plasma Clearance | 65.5 +/- 33 mL/min/kg | 15 mg/kg (IV) | [14] |
| Rabbit | Volume of Distribution | 7.9 +/- 4.5 L/kg | 15 mg/kg (IV) | [14] |
| Rabbit | t1/2 (Half-life) | 1.8 +/- 0.3 hours | 15 mg/kg (IV) | [14] |
| Rat | Plasma Clearance | 17.2 +/- 5.7 mL/min/kg | 15 mg/kg (IV) | [14] |
| Rat | Volume of Distribution | 2.1 +/- 0.5 L/kg | 15 mg/kg (IV) | [14] |
| Rat | t1/2 (Half-life) | 1.8 +/- 0.9 hours | 15 mg/kg (IV) | [14] |
| Mouse | Portal Concentration | 132 µM (Calculated) | 100 mg/kg (PO) | [1] |
Key Experimental Protocols
The data presented in this guide are derived from specific experimental methodologies. Below are outlines of key protocols used in the in vivo study of this compound.
In Vivo Efficacy Study in a Murine Model
This protocol is standard for assessing the schistosomicidal activity of compounds in a living host.
-
Infection: Laboratory mice (e.g., Swiss albino) are infected with a defined number of S. mansoni cercariae, typically via subcutaneous injection or tail immersion.
-
Maturation: The infection is allowed to mature for several weeks (e.g., 5-8 weeks), allowing the parasites to develop into adult worms and begin egg production.[15]
-
Treatment: A cohort of infected mice is treated with this compound, usually administered by oral gavage.[1] Dosing can be a single administration or a multi-day regimen. A control group receives the vehicle only.
-
Worm Recovery: Several weeks post-treatment, the mice are euthanized. The adult worms are recovered from the mesenteric veins and liver via portal perfusion.
-
Analysis: The number of worms in the treated group is counted and compared to the untreated control group to calculate the percentage of worm burden reduction, a key measure of drug efficacy.[16]
In Vitro Sulfotransferase Activity Assay
This biochemical assay is used to confirm the mechanism of action and to test for resistance by measuring the function of the SULT enzyme.
-
Enzyme Preparation: The gene for S. mansoni sulfotransferase (SmSULT-OR) is expressed in a recombinant system (e.g., E. coli), and the protein is purified.[9]
-
Reaction Mixture: The recombinant enzyme is incubated in a reaction buffer containing this compound (the substrate) and a sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2] Often, radiolabeled PAPS is used.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).[1]
-
Detection: The assay quantifies the formation of DNA-oxamniquine complexes.[9] If the enzyme is active, it will activate this compound, which then binds to DNA present in the mixture. The amount of complex formed can be measured, for instance, by scintillation counting if radiolabels are used.[9] This allows for a direct comparison of the activity of wild-type versus mutant (resistant) enzymes.[9]
Pharmacokinetic Analysis via HPLC
This protocol details the method for quantifying this compound concentrations in biological samples.
-
Sample Collection: Following drug administration to a subject (human or animal), serial blood samples are collected at predetermined time points into heparinized tubes.[17]
-
Plasma Separation: The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.[17]
-
Sample Preparation: The plasma samples are prepared for analysis. This typically involves protein precipitation followed by extraction of the drug into an organic solvent.
-
HPLC Analysis: The extracted samples are analyzed using a reverse-phase high-performance liquid chromatography (HPLC) system.[17] The drug is separated from other components on a column (e.g., Spherisorb ODS) and detected by a UV detector.
-
Quantification: The concentration of this compound in each sample is determined by comparing the peak area from the sample to a standard curve generated from samples with known concentrations of the drug. This data is then used to calculate pharmacokinetic parameters like Cmax, Tmax, and t1/2.[17]
References
- 1. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. This compound [chemeurope.com]
- 9. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. researchgate.net [researchgate.net]
- 12. Dose-finding trials of oral this compound in Rhodesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of combined low dose praziquantel and this compound on different stages of schistosome maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
Molecular Targets of Oxamniquine in Schistosoma mansoni: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of the antischistosomal drug oxamniquine in Schistosoma mansoni. It delves into the mechanism of action, quantitative data on drug-target interactions, detailed experimental protocols, and visualizations of the key pathways and workflows.
Executive Summary
This compound is a prodrug that exhibits potent and specific activity against Schistosoma mansoni, a major causative agent of human schistosomiasis. Its mechanism of action is contingent on its activation by a parasite-specific enzyme, a sulfotransferase, which is absent or structurally different in other Schistosoma species. This activation leads to the generation of a reactive electrophile that alkylates host macromolecules, primarily DNA, resulting in parasite paralysis and death. Resistance to this compound is directly linked to mutations in the gene encoding this critical activating enzyme.
The Primary Molecular Target: S. mansoni Sulfotransferase (SmSULT)
The central molecular target for the bioactivation of this compound is a cytosolic sulfotransferase found in S. mansoni, designated SmSULT.[1][2] this compound itself is not the active schistosomicidal agent; it requires enzymatic modification to exert its therapeutic effect.
The activation process involves the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[1] This reaction is catalyzed by SmSULT and results in the formation of an unstable sulfate ester. This ester then spontaneously degrades to form a highly reactive electrophilic carbocation.[3]
This reactive intermediate is the ultimate schistosomicidal agent, capable of covalently modifying various nucleophilic macromolecules within the parasite, with DNA being a primary target.[1][4] The alkylation of DNA is believed to disrupt DNA replication and transcription, leading to parasite paralysis and eventual death.[5]
The specificity of this compound for S. mansoni is attributed to the unique structural features of SmSULT, which allow for efficient binding and catalysis of this compound.[1] Homologous sulfotransferases in other species, such as S. haematobium and S. japonicum, exhibit significantly lower catalytic efficiency with this compound as a substrate, rendering the drug ineffective against these parasites.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the bioactivation of this compound and its subsequent molecular action.
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of this compound and its derivatives with their molecular targets and their efficacy against S. mansoni.
Table 1: Binding Affinity and Enzyme Kinetics of this compound
| Ligand | Enzyme | Parameter | Value | Reference |
| This compound | SmSULT | Binding Free Energy | -48.04 kcal/mol | [6] |
| This compound | SjSULT (wild-type) | Binding Free Energy | -22.84 kcal/mol | [6] |
| This compound | SmSULT | KD | 66 µM | [7] |
| This compound | SjSULT | KD | 59 µM | [7] |
| This compound | SmSULT | kcat/KM | Higher activity | [1] |
| This compound | ShSULT | kcat/KM | ~50% of SmSULT activity | [1] |
| This compound | SjSULT | kcat/KM | ~10% of SmSULT activity | [1] |
Table 2: In Vitro Efficacy of this compound and Derivatives against S. mansoni
| Compound | Concentration (µM) | Exposure Time | % Worm Killing | Reference |
| This compound | 143 | 45 min | 90% | [8] |
| This compound | 71.5 | 45 min | Significant reduction | [8] |
| This compound | 71.5 | 14 days | 40% | [3] |
| CIDD-0150610 | 71.5 | Not specified | 100% | [9] |
| CIDD-0150303 | 71.5 | Not specified | 100% | [9] |
| CIDD-0150303 | 143 | 24 hours | 100% | [3] |
Table 3: In Vivo Efficacy of this compound and Derivatives against S. mansoni
| Compound | Dose (mg/kg) | Administration | % Worm Burden Reduction | Reference |
| This compound | 100 | Oral gavage | 93% | [3] |
| CIDD-0150303 | 100 | Oral gavage | 81.8% | [10] |
| CIDD-0149830 | 100 | Oral gavage | 72.3% | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the molecular targets and mechanism of action of this compound.
This compound Activation Assay
This assay quantifies the ability of a schistosome extract or recombinant sulfotransferase to activate this compound, which is measured by the subsequent binding of the activated drug to DNA.[1]
Workflow Diagram:
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing tritiated this compound ([³H]OXA), the sulfonate donor PAPS, and sheared S. mansoni genomic DNA (gDNA) as the target for the activated drug.[1]
-
Enzyme Addition: Whole worm extract from S. mansoni or purified recombinant SmSULT is added to the reaction mixture.[1]
-
Incubation: The reaction is incubated at 37°C for a defined period, typically ranging from 5 minutes to 2.5 hours.[1]
-
Reaction Termination: The reaction is stopped by the addition of a solution such as 1 mM sodium bicarbonate containing 0.1% SDS.[1]
-
Extraction: Unbound [³H]OXA is removed by extraction with an organic solvent like dichloromethane.[1]
-
Quantification: The amount of radioactivity remaining in the aqueous phase, which corresponds to the [³H]OXA covalently bound to DNA, is measured using a scintillation counter.[1]
In Vitro Schistosome Killing Assay
This assay assesses the direct schistosomicidal activity of this compound and its derivatives on adult worms in culture.[8][11]
Workflow Diagram:
Methodology:
-
Worm Collection: Adult S. mansoni are harvested from experimentally infected laboratory animals (e.g., mice or hamsters) by portal perfusion.[3][8]
-
In Vitro Culture: The worms are washed and placed in a suitable culture medium, such as DMEM supplemented with fetal bovine serum and antibiotics, in multi-well plates.[3]
-
Drug Administration: this compound or its derivatives, typically dissolved in DMSO, are added to the culture wells at various concentrations.[11]
-
Exposure: The worms are exposed to the drug for a defined period, which can range from a short exposure of 45 minutes to continuous exposure.[8][11] For short exposures, the worms are subsequently washed to remove the compound.[8]
-
Incubation and Monitoring: The worms are incubated at 37°C in a 5% CO₂ atmosphere and their viability is monitored daily by microscopic observation of motility and morphology.[3]
-
Data Analysis: The percentage of dead worms is recorded over time, and dose-response curves can be generated to determine IC₅₀ values.[12]
X-ray Crystallography of SmSULT
Determining the three-dimensional structure of SmSULT in complex with this compound has been crucial for understanding the drug's mechanism of action and for the rational design of new derivatives.[13]
Methodology:
-
Protein Expression and Purification: The gene encoding SmSULT is cloned into an expression vector and the protein is overexpressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified SmSULT is crystallized, often in the presence of the cofactor PAPS.
-
Ligand Soaking: The protein crystals are soaked in a solution containing this compound (either as a racemic mixture or as individual enantiomers) to allow the drug to bind to the active site.[13]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-ligand complex, from which the three-dimensional atomic structure is built and refined.[13]
Conclusion
The molecular basis of this compound's activity against S. mansoni is well-defined, with the parasite's sulfotransferase, SmSULT, playing a pivotal role as the primary molecular target for bioactivation. The subsequent alkylation of parasitic DNA by the activated drug leads to worm paralysis and death. The specificity of this interaction underscores the importance of this enzyme in the drug's efficacy and provides a clear mechanism for the development of resistance. The quantitative data and experimental protocols outlined in this guide offer a robust framework for further research into the development of novel antischistosomal agents that can overcome the limitations of current therapies.
References
- 1. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 10. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Characterization of the Enantiomers of the Antischistosomal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Oxamniquine for Schistosoma mansoni: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine (OXA) is a schistosomicidal agent that has historically been a key therapeutic for infections caused by Schistosoma mansoni. A remarkable characteristic of this drug is its potent and specific activity against S. mansoni, while remaining largely ineffective against other major human-infecting schistosome species, namely S. haematobium and S. japonicum.[1][2] This technical guide provides an in-depth exploration of the molecular basis for this specificity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
The Core of Specificity: A Tale of Two Enzymes
The targeted action of this compound is not inherent to the drug itself but is contingent on its metabolic activation within the parasite. This compound is a prodrug, a pharmacologically inactive compound that is converted into an active metabolite by the parasite's own enzymatic machinery.[3][4][5][6] The key to this compound's specificity lies in a parasite-specific sulfotransferase (SULT), designated SmSULT-OR.[3][4][5][6][7][8][9]
This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of this compound.[5][6][8] This enzymatic reaction generates a reactive ester metabolite.[8][10] The resulting activated this compound is an unstable electrophile that readily alkylates the parasite's DNA and other essential macromolecules, leading to parasite paralysis, detachment from the mesenteric veins, and eventual death.[1][3][5][9][10][11][12][13]
While S. haematobium and S. japonicum possess homologous sulfotransferase enzymes (ShSULT and SjSULT, respectively), these orthologs exhibit significantly lower catalytic efficiency in activating this compound.[3][4] This disparity in enzymatic activity is the primary determinant of this compound's species-specific efficacy.
Quantitative Insights into this compound's Action
The differential activity of this compound against various Schistosoma species can be quantified at multiple levels, from enzymatic kinetics to in vivo efficacy.
Table 1: Comparative Sulfotransferase (SULT) Catalytic Efficiency with this compound
| Enzyme | Relative Catalytic Efficiency (kcat/KM) vs. SmSULT-OR | Reference |
| S. mansoni SULT (SmSULT-OR) | 1 (Highest) | [3][10] |
| S. haematobium SULT (ShSULT-OR) | ~0.5 | [3][10] |
| S. japonicum SULT (SjSULT-OR) | ~0.1 | [3][10] |
Table 2: Binding Affinity of this compound for Schistosome Sulfotransferases
| Enzyme | Binding Affinity (Kd) | Reference |
| S. mansoni SULT (SmSULT) | 66 µM | [14] |
| S. japonicum SULT (SjSULT) | 59 µM | [14] |
Table 3: In Vitro Efficacy of this compound and its Derivatives
| Compound | Concentration (µM) | Target Species | % Killing | Incubation Time | Reference |
| This compound | 71.5 | S. mansoni | 40% | 14 days | [1][7] |
| This compound | 26.5 | S. mansoni (schistosomula) | Low to moderate | 72 hours | [15] |
| CIDD-0150610 | 71.5 | S. mansoni | 100% | 14 days | [1][7] |
| CIDD-0150303 | 71.5 | S. mansoni | 100% | 14 days | [1][7] |
| CIDD-0150610 | 71.5 | S. haematobium | 100% | 14 days | [1][7] |
| CIDD-0150303 | 71.5 | S. haematobium | 100% | 14 days | [1][7] |
| CIDD-0150610 | 71.5 | S. japonicum | 100% | 14 days | [1][7] |
| CIDD-0150303 | 71.5 | S. japonicum | 100% | 14 days | [1][7] |
| CIDD-0150303 | 143 | All 3 species (all life stages) | 100% | Not specified | [16][17] |
Table 4: In Vivo Efficacy of this compound and its Derivatives in Mouse Models
| Compound | Dose (mg/kg) | Target Species | % Worm Burden Reduction | Reference |
| This compound | 100 | S. mansoni | 66% | [18] |
| This compound | 200 | S. mansoni | 91.4% | [18] |
| CIDD-0150303 | 100 | S. mansoni | 81.8% | [2][7][16][17] |
| CIDD-0149830 | 100 | S. haematobium | 80.2% | [2][7][16][17] |
| CIDD-066790 | 100 | S. japonicum | 86.7% | [2][7][16][17] |
| PZQ + CIDD-0150303 | 100 (each) | PZQ-resistant S. mansoni | 90.8% | [1][16][17] |
Experimental Protocols
In Vitro this compound Activation Assay
This assay quantifies the formation of DNA-oxamniquine adducts, a direct measure of the sulfotransferase activity.
Methodology:
-
Preparation of Radiolabeled this compound: Tritiated this compound ([³H]-OXA) is used to enable detection.
-
Enzyme Source: Soluble extracts from adult worms of different Schistosoma species or recombinant sulfotransferase enzymes are used.
-
Reaction Mixture: The reaction typically contains the enzyme source, [³H]-OXA, the sulfonate donor PAPS, and a DNA source (e.g., calf thymus DNA).
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
DNA Precipitation and Purification: The DNA is precipitated using ethanol and subjected to a series of purification steps, including treatment with RNase and proteinase K, phenol-chloroform extractions, and potentially CsCl gradient centrifugation to isolate pure DNA.[8]
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. The results are expressed as counts per minute (cpm) or as moles of this compound bound per mole of DNA.[8][19]
Recombinant Expression and Purification of Schistosome Sulfotransferases
Producing recombinant SULT enzymes is crucial for detailed kinetic and structural studies.
Methodology:
-
Gene Synthesis and Cloning: The coding sequences for SmSULT-OR, ShSULT, and SjSULT are synthesized, codon-optimized for expression in E. coli, and cloned into an appropriate expression vector (e.g., pET vectors with a His-tag).[14][20]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific temperature and for a set duration (e.g., 15-25°C for 15-20 hours).[20][21]
-
Cell Lysis and Fractionation: The bacterial cells are harvested and lysed. The soluble and insoluble fractions are separated by centrifugation.
-
Purification: The His-tagged SULT protein is purified from the soluble fraction using nickel-affinity chromatography (Ni-NTA). The protein is eluted using an imidazole gradient.[20]
-
Purity and Concentration Assessment: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein quantification assay.
Protein Crystallization and X-ray Crystallography
Determining the three-dimensional structure of the SULT enzymes provides invaluable insights into the structural basis of this compound specificity.
Methodology:
-
Protein Preparation: Highly pure and concentrated recombinant SULT protein is required.
-
Crystallization Screening: The protein is mixed with a variety of crystallization screening solutions containing different precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[22][23]
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map and build a three-dimensional model of the protein. The model is then refined to fit the experimental data.
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathway of this compound Activation
Caption: this compound activation pathway in S. mansoni.
Experimental Workflow for In Vitro this compound Activation Assay
Caption: Workflow for the in vitro this compound activation assay.
Logical Relationship of this compound Specificity
Caption: Logical flow of this compound's species-specific action.
Conclusion
The specificity of this compound for Schistosoma mansoni is a classic example of targeted chemotherapy, hinging on the differential metabolic capabilities of closely related parasite species. The central role of the sulfotransferase enzyme, SmSULT-OR, in activating this prodrug has been unequivocally established through genetic, biochemical, and structural studies. The significantly lower catalytic efficiency of the homologous enzymes in S. haematobium and S. japonicum provides a clear molecular rationale for the drug's narrow spectrum of activity. This detailed understanding not only explains a long-observed pharmacological phenomenon but also provides a solid foundation for the rational design of new this compound derivatives with broader anti-schistosomal activity, a critical endeavor in the face of potential drug resistance to current frontline therapies.
References
- 1. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 3. scienceopen.com [scienceopen.com]
- 4. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memórias do Instituto Oswaldo Cruz - The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase [memorias.ioc.fiocruz.br]
- 6. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
- 8. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallographic Studies of Triosephosphate Isomerase from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Altered response of strain of Schistosoma mansoni to this compound and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Optimization of Expression and Purification of Schistosoma mansoni Antigens in Fusion with Rhizavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of Expression and Purification of Schistosoma mansoni Antigens in Fusion with Rhizavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Oxamniquine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine (OXA) is a schistosomicidal agent historically used for the treatment of Schistosoma mansoni infections. It functions as a prodrug, requiring activation within the parasite to exert its therapeutic effect. However, its limited spectrum of activity and the emergence of resistance necessitate the development of new derivatives. This document provides detailed protocols for the in vitro evaluation of novel this compound derivatives, focusing on their antischistosomal efficacy and cytotoxic profile. The aim is to guide researchers in the standardized assessment of these compounds to identify promising new candidates for schistosomiasis treatment.
Mechanism of Action of this compound
This compound's mechanism of action is contingent on its bioactivation by a parasite-specific enzyme.[1][2] In susceptible S. mansoni worms, a sulfotransferase (SmSULT) enzymatically converts this compound into a reactive sulfate ester.[3][4][5] This activated form of the drug is an electrophilic agent that can alkylate the parasite's DNA, leading to the inhibition of nucleic acid synthesis and ultimately, worm death.[1][6][7][8]
Drug resistance in S. mansoni is often linked to mutations in the gene encoding the sulfotransferase enzyme, rendering it incapable of activating the prodrug.[3][4][9] The species-specificity of this compound is also attributed to differences in the sulfotransferase enzymes of other schistosome species, such as S. haematobium and S. japonicum, which are unable to efficiently activate the drug.[9][10][11] Current drug discovery efforts are focused on designing this compound derivatives that can be activated by the sulfotransferases of all three major human schistosome species.[10][12]
Figure 1: this compound's activation pathway in S. mansoni.
Experimental Protocols
In Vitro Antischistosomal Activity Assay
This protocol details the procedure for assessing the schistosomicidal activity of this compound derivatives against various life stages of Schistosoma species.
a. Parasite Maintenance and Recovery:
-
Schistosoma mansoni, S. haematobium, and S. japonicum are maintained in their respective snail intermediate hosts (Biomphalaria glabrata, Bulinus truncatus, and Oncomelania hupensis) and Golden Syrian Hamsters as definitive hosts.[12]
-
Adult worms are recovered from infected hamsters by portal perfusion at species-specific time points post-infection (e.g., ~45 days for S. mansoni).[4]
-
Schistosomula can be prepared from cercariae using standard transformation protocols.
-
Cercariae are shed from infected snails.
b. Compound Preparation:
-
This compound derivatives are solubilized in 100% Dimethyl Sulfoxide (DMSO) to create stock solutions (e.g., 50 mM).[12]
-
Working solutions are prepared by diluting the stock in culture medium to final concentrations, typically ranging from 10 µM to 150 µM.[12][13] The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent toxicity.
c. In Vitro Killing Assay Workflow:
Figure 2: General workflow for the in vitro schistosomicidal assay.
d. Detailed Assay Protocol (Adult Worms):
-
Within 2-4 hours of recovery, place 10 adult male worms per well in a 96-well plate containing appropriate culture medium.[4][13]
-
Add the prepared this compound derivatives to the wells at final concentrations ranging from 14.3 µM to 143 µM.[13] Include a DMSO-only control.
-
Incubate the plates at 37°C in a 5% CO₂ environment for a defined exposure time, typically 45 minutes, which is intended to mimic in vivo exposure.[4][13]
-
After incubation, carefully remove the drug-containing medium and wash the worms three times with fresh, pre-warmed medium to remove any residual compound.[12]
-
Maintain the plates at 37°C and 5% CO₂.
-
Assess worm viability daily for up to 14 days using an inverted microscope.[2] Criteria for non-viability include lack of motor activity, tegumental damage, and increased granularity.[14]
-
Record the number of dead worms at each time point. The results can be plotted as Kaplan-Meier survival curves.[4][13]
e. High-Throughput Viability Assessment (Optional):
For higher throughput screening, especially with schistosomula, colorimetric or fluorescence-based assays can be employed:
-
XTT Assay: This assay measures the reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active parasites.
-
Fluorescence Assays: Dual-staining with fluorescein diacetate (FDA) for viable parasites and propidium iodide (PI) for non-viable parasites can be used.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the reported in vitro activity of selected this compound derivatives against different Schistosoma species and life stages.
Table 1: Efficacy of this compound Derivatives against Adult S. mansoni
| Compound ID | Concentration (µM) | Exposure Time | % Killing (Time) | Reference |
| This compound | 143 | 45 min | 90% (within 14 days) | [13] |
| CIDD-0150610 | 143 | 45 min | 100% (within 24 hours) | [13] |
| CIDD-0150303 | 143 | 45 min | 100% (within 24 hours) | [13] |
| CIDD-0149830 | 143 | 45 min | 100% (within 6 days) | [12] |
| CIDD-0072229 | 143 | 45 min | >90% | [12] |
Table 2: Pan-Species and Multi-Stage Efficacy of Lead Derivatives
| Compound ID | Target Species / Stage | Concentration (µM) | % Killing | Reference |
| CIDD-0150610 | S. haematobium, S. japonicum (Adult) | 143 | 100% | [13] |
| CIDD-0150303 | S. haematobium, S. japonicum (Adult) | 143 | 100% | [13] |
| CIDD-0150303 | S. mansoni (All life stages) | 143 | 100% | [4] |
| CIDD-0149830 | S. haematobium (Adult) | 143 | 100% | [12] |
Cytotoxicity Assessment and Selectivity Index
To evaluate the potential for host toxicity, it is crucial to assess the cytotoxicity of the derivatives against a mammalian cell line. The Selectivity Index (SI) is then calculated to determine the compound's specificity for the parasite.
In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)
This protocol describes a common method for determining the 50% cytotoxic concentration (CC₅₀) of a compound.
a. Cell Culture:
-
Use a standard mammalian cell line, such as human hepatoma cells (HepG2) or normal human epidermal keratinocytes (NHEK).[5][6]
-
Culture the cells in appropriate medium and conditions (e.g., 37°C, 5% CO₂).
b. Assay Protocol:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000–20,000 cells/well) and incubate overnight to allow for attachment.[4]
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[4]
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL).[11] Incubate for approximately 2-3 hours to allow the dye to be taken up by the lysosomes of viable cells.[4][11]
-
Wash the cells to remove excess dye.
-
Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake for 10 minutes to extract the dye from the cells.[12]
-
Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 540 nm.[4][12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Calculation of Selectivity Index (SI)
The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a drug candidate. It represents the ratio of the compound's toxicity to host cells versus its activity against the target parasite.
Formula:
SI = CC₅₀ (mammalian cells) / IC₅₀ (parasite)
-
CC₅₀: The 50% cytotoxic concentration against the mammalian cell line.
-
IC₅₀: The 50% inhibitory concentration against the schistosomes.
A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to host cells, suggesting a wider therapeutic window.[1][3]
References
- 1. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iivs.org [iivs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qualitybiological.com [qualitybiological.com]
- 10. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening Assays for Oxamniquine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine is a crucial anthelmintic drug used in the treatment of schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma. Specifically, this compound is effective against Schistosoma mansoni.[1] The increasing concern over potential drug resistance necessitates the development of robust and efficient methods for screening new and existing compounds for their anti-schistosomal activity. High-throughput screening (HTS) assays provide a platform for rapidly evaluating the efficacy of large numbers of compounds, accelerating the drug discovery pipeline.
These application notes provide detailed protocols for two common HTS assays used to assess the viability of S. mansoni schistosomula, the larval stage of the parasite, upon treatment with this compound and other potential drug candidates. Additionally, we present the mechanism of action of this compound and quantitative data on its efficacy.
Mechanism of Action of this compound
This compound is a prodrug that requires activation within the parasite to exert its schistosomicidal effect. The activation is catalyzed by a sulfotransferase enzyme present in S. mansoni.[2][3][4] This enzyme transfers a sulfate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to this compound, converting it into a reactive electrophilic ester.[1][2] This activated form of this compound can then alkylate the parasite's DNA, leading to inhibition of nucleic acid synthesis, paralysis, and eventual death of the worm.[1][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Memórias do Instituto Oswaldo Cruz - The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase [memorias.ioc.fiocruz.br]
- 5. A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Oxamniquine in Schistosome Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxamniquine (OXA) is a semisynthetic tetrahydroquinoline compound historically used to treat schistosomiasis caused by Schistosoma mansoni.[1] While praziquantel is now the standard treatment, this compound remains a critical tool for studying fundamental aspects of schistosome biology, including drug action, resistance mechanisms, and enzyme function.[1][2] Its well-defined mechanism of action, which relies on a parasite-specific enzyme, makes it an invaluable probe for investigating genetic and biochemical pathways within the parasite.[3][4] These notes provide detailed applications and protocols for leveraging this compound in a research setting.
Application Note 1: Elucidating Drug Bioactivation and Mechanism of Action
This compound serves as a classic example of a prodrug that requires activation by a parasite-specific enzyme, offering a unique window into the parasite's metabolic pathways.[4][5] It is specifically activated in S. mansoni by a sulfotransferase (SmSULT-OR), an enzyme that catalyzes the transfer of a sulfuryl group from the donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the drug.[4][6] This process converts this compound into a reactive electrophilic ester.[7] The activated compound then alkylates the parasite's DNA and other macromolecules, leading to cessation of egg production, paralysis, and death.[1][8][9][10] This specific activation pathway is absent in S. haematobium and S. japonicum, rendering them naturally resistant to the drug and making this compound a tool for comparative biology studies.[4][11]
Caption: this compound's mechanism of action within S. mansoni.
Application Note 2: Investigating and Identifying Drug Resistance
The development of this compound resistance in S. mansoni is directly linked to the bioactivation pathway. Resistance is a recessive genetic trait resulting from loss-of-function mutations within the SmSULT-OR gene.[3][12] Parasites homozygous for these resistance alleles lack the functional enzyme necessary to activate the prodrug.[3] Therefore, this compound can be used as a powerful selective agent in laboratory settings to isolate resistant worms and study the genetic basis of drug resistance. Researchers can expose a mixed population of schistosomes to this compound in vitro or in vivo; only parasites with mutations in the SmSULT-OR gene will survive, allowing for their subsequent genetic analysis.[13][14] This approach has been crucial in confirming that a single gene is responsible for resistance.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment | PLOS Pathogens [journals.plos.org]
- 3. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of this compound to the DNA of schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. francis-press.com [francis-press.com]
- 11. scienceopen.com [scienceopen.com]
- 12. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 13. Resistance to this compound of a Schistosoma mansoni strain isolated from patient submitted to repeated treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-resistant schistosomiasis: resistance to praziquantel and this compound induced in Schistosoma mansoni in mice is drug specific - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Oxamniquine Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine is an anthelmintic drug primarily used in the treatment of schistosomiasis caused by Schistosoma mansoni.[1] Understanding its metabolic fate is crucial for optimizing dosing regimens, assessing drug efficacy, and ensuring patient safety. Following oral administration, this compound is extensively metabolized in the liver, with the resulting metabolites being excreted primarily in the urine.[1][2] The principal metabolic pathways involve oxidation of the 6-hydroxymethyl group to a carboxylic acid, forming the major 6-carboxy metabolite, and to a lesser extent, oxidation of the side chain to yield a 2-carboxylic acid derivative.[3][4]
The analysis of these metabolites in biological matrices such as plasma and urine is a critical component of pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides detailed protocols and application notes for two effective analytical techniques: a highly sensitive spectrofluorimetric method and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of this compound
The biotransformation of this compound primarily occurs via two oxidative pathways. The major metabolite results from the oxidation of the aromatic methyl group, while a minor metabolite is formed through oxidation of the isopropylaminomethyl side chain.
Protocol 1: Spectrofluorimetric Determination of this compound
This method is based on the derivatization of this compound with 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride) to produce a highly fluorescent product, suitable for quantification in plasma samples.[5][6]
Principle
This compound, a secondary amine, reacts with dansyl chloride in an alkaline medium (pH 10) to form a fluorescent dansyl-oxamniquine derivative. The fluorescence intensity of this derivative is measured at an emission wavelength of 445 nm after excitation at 335 nm and is directly proportional to the concentration of this compound in the sample.[5][6]
Workflow
Experimental Protocol
1. Materials and Reagents:
-
This compound pure standard
-
1-Dimethylaminonaphthalene-5-sulphonyl chloride (Dansyl Chloride)
-
Acetone
-
Sodium Carbonate (0.5 M aqueous solution, pH 10)
-
Sodium Hydroxide (1 M aqueous solution)
-
Diethyl Ether
-
Human Plasma (drug-free)
-
Isobutyl methyl ketone (IBMK)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 20 µg/mL) by dissolving the pure standard in a mixture of acetone and 0.5 M sodium carbonate solution.
-
Prepare working standard solutions by further diluting the stock solution with the same solvent mixture to achieve concentrations over the desired calibration range (e.g., 0.02–0.2 µg/mL).[6]
3. Plasma Sample Preparation: [5]
-
To 1.0 mL of spiked human plasma in a centrifuge tube, add 0.8 mL of 1 M NaOH and mix gently.
-
Perform liquid-liquid extraction by adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging at 2,500 rpm for 5 minutes.
-
Repeat the extraction step two more times, collecting the supernatant (ether layer) each time.
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Dissolve the residue in a mixture of 5 mL of acetone and 20 mL of 0.5 M sodium carbonate solution.
4. Derivatization and Measurement Procedure: [5][6]
-
Transfer an aliquot of the prepared sample or standard solution to a 10 mL volumetric flask.
-
Add 0.7 ± 0.1 mL of 0.001% dansyl chloride reagent, followed by 0.4 mL of acetone, and mix well.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Dilute the mixture to the mark with IBMK and let it stand for 10 minutes.
-
Measure the relative fluorescence intensity at 445 nm with an excitation wavelength of 335 nm against a reagent blank prepared simultaneously.
-
Construct a calibration curve by plotting the fluorescence intensity versus concentration for the standard solutions.
Quantitative Data Summary
The following table summarizes the performance characteristics of the spectrofluorimetric method.[6][7]
| Parameter | Value |
| Linear Range | 0.02–0.2 µg/mL |
| Limit of Detection (LOD) | 0.007 µg/mL |
| Limit of Quantitation (LOQ) | 0.02 µg/mL |
| Mean Recovery in Spiked Plasma | 97.77% ± 1.19% |
| Inter-day Precision (%RSD) | 1.13% |
| Within-day Precision (%RSD) | 1.19% |
Protocol 2: LC-MS/MS for Quantitative Analysis of this compound and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of drug metabolites in complex biological matrices.[8] This protocol provides a general framework for developing a robust LC-MS/MS method.
Principle
This method involves the separation of this compound and its primary metabolites (6-carboxy and 2-carboxy derivatives) from endogenous biological components using high-performance liquid chromatography (HPLC). The separated analytes are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Workflow
Experimental Protocol
1. Sample Preparation (Plasma):
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add an internal standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional but recommended for cleaner samples) Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Evaporate the sample to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS/MS) Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Ion spray voltage, source temperature, nebulizer gas, and collision gas pressures should be optimized for the specific instrument.
Quantitative Data Summary (Hypothetical MRM Transitions)
The following table provides suggested precursor and product ions for developing an MRM method. Note: These values must be empirically determined and optimized on the specific mass spectrometer being used. The exact mass of this compound is 279.1583 g/mol .[2]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 280.2 | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| 6-Carboxy-oxamniquine | 294.2 | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| 2-Carboxy-oxamniquine | 252.1 | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| Internal Standard (IS) | Varies | Varies | Optimize |
Conclusion
The choice of analytical technique for this compound and its metabolites depends on the specific requirements of the study. The spectrofluorimetric method offers high sensitivity and is suitable for routine analysis in quality control or clinical monitoring where cost-effectiveness is important.[5] For drug development, pharmacokinetic studies, and metabolite identification, the LC-MS/MS method is superior due to its exceptional selectivity, sensitivity, and ability to simultaneously quantify the parent drug and multiple metabolites.[8] The protocols provided herein serve as a comprehensive guide for establishing robust and reliable analytical methods for this compound metabolite analysis in biological samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The metabolism of this compound - a new schistosomicide. | Semantic Scholar [semanticscholar.org]
- 4. The metabolism of this compound - a new schistosomicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrofluorimetric Determination of this compound in Dosage Forms and Spiked Human Plasma through Derivatization with 1-dimethylaminonaphthalene-5-sulphonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrofluorimetric determination of this compound in dosage forms and spiked human plasma through derivatization with 1-dimethylaminonaphthalene-5-sulphonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
Application Notes and Protocols for Oxamniquine Clinical Trials in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of preclinical trials for the schistosomicidal drug, Oxamniquine, using animal models. Detailed protocols for key experiments are outlined to ensure reproducibility and accuracy in the evaluation of this compound's efficacy and safety.
Mechanism of Action
This compound is a prodrug that is effective against Schistosoma mansoni but not other Schistosoma species.[1][2] Its mechanism of action is initiated by a parasite-specific sulfotransferase enzyme, which is absent in the human host, ensuring selective toxicity.[3][4][5][6][7] This enzyme activates this compound, likely by converting it into a reactive ester.[2] The activated form of the drug is thought to bind to the parasite's DNA, leading to the inhibition of nucleic acid synthesis.[8][9] This interference with DNA replication and transcription results in the contraction and paralysis of the worms.[1][10] Consequently, the parasites detach from the mesenteric veins and are shifted to the liver, where they are eliminated by the host's immune response.[1][10] Resistance to this compound can arise from mutations in the gene encoding the sulfotransferase enzyme, rendering it non-functional.[11][12]
Experimental Design and Workflow
A typical preclinical experimental design for evaluating this compound in an animal model, such as a mouse, involves several key stages: parasite infection, drug administration, and assessment of efficacy and toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from preclinical studies.
Table 1: In Vivo Efficacy of this compound and Derivatives against S. mansoni in Mice
| Compound | Dose (mg/kg) | Administration Route | Worm Burden Reduction (%) | Significance (p-value) | Reference |
| This compound | 100 | Oral Gavage | 93 | 0.0002 | [3] |
| CIDD-0149830 | 100 | Oral Gavage | 72.3 | 0.012 | [3] |
| CIDD-0150303 | 100 | Oral Gavage | 81.8 | 0.0017 | [3][4][5][13][14] |
| CIDD-0150610 | 100 | Oral Gavage | 47 | 0.054 | [3] |
| PZQ + CIDD-0150303 (for PZQ-resistant strain) | 100 (each) | Oral Gavage | 90.8 | 0.0001 | [3][4][5][14] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose (mg/kg) | Administration Route | Plasma Clearance (ml/min/kg) | Volume of Distribution (l/kg) | Terminal Half-life (h) | Reference |
| Rabbit | 15 | Intravenous | 65.5 ± 33 | 7.9 ± 4.5 | 1.8 ± 0.3 | [15] |
| Rat (Wistar) | 15 | Intravenous | 17.2 ± 5.7 | 2.1 ± 0.5 | 1.8 ± 0.9 | [15] |
Table 3: Acute Toxicity of this compound in Mice
| Animal Model | Administration Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | 1300 | [4] |
| Mouse | Intramuscular | > 2000 | [4] |
Experimental Protocols
Protocol 1: Schistosoma mansoni Infection of Mice
Objective: To establish a patent S. mansoni infection in mice for subsequent drug efficacy studies.
Materials:
-
S. mansoni cercariae
-
6-8 week old female BALB/c mice
-
Mouse restrainers
-
12 x 75 mm plastic test tubes
-
Artificial pond water
Procedure:
-
Prepare a suspension of S. mansoni cercariae in artificial pond water. The number of cercariae per mouse will depend on the experimental goals (e.g., 80-100 cercariae for efficacy studies).[3][4]
-
Gently restrain each mouse in a suitable restrainer, allowing the tail to be exposed.
-
Immerse the tail of each mouse into a tube containing the cercarial suspension for approximately 1 hour to allow for percutaneous infection.[16]
-
After the exposure period, return the mice to their cages.
-
Maintain the infected mice for a period of 45 to 49 days to allow the parasites to mature into adult worms and begin egg production.[3]
Protocol 2: Administration of this compound by Oral Gavage
Objective: To administer a precise dose of this compound to infected mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO and 95% ethanol)[3]
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Prepare the desired concentration of this compound in the chosen vehicle.
-
Weigh each mouse to calculate the exact volume of the drug suspension to be administered (typically up to 10 ml/kg).[12][17]
-
Securely restrain the mouse, holding its head up to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should advance without resistance.[12]
-
Slowly administer the drug suspension.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.[7]
Protocol 3: Recovery and Quantification of Adult Worms
Objective: To recover adult S. mansoni worms from treated and control mice to assess drug efficacy.
Materials:
-
Euthanasia solution containing heparin
-
Perfusion fluid (e.g., 0.85% sodium chloride + 0.75% sodium citrate)[1]
-
Peristaltic perfusion pump
-
Dissecting tools
-
Collection container
-
Dissecting microscope
Procedure:
-
Ten days post-treatment, euthanize the mice using an approved method with a heparin-containing solution to prevent blood clotting.[1][3]
-
Open the abdominal and thoracic cavities to expose the hepatic portal vein and descending aorta.
-
Make a small incision in the hepatic portal vein.
-
Insert a needle connected to the perfusion pump into the descending aorta.[1]
-
Pump the perfusion fluid through the circulatory system to flush the adult worms from the mesenteric veins.
-
Collect the perfusate containing the worms in a container.[1]
-
Examine the collected fluid under a dissecting microscope to count the number of male and female worms.
-
The efficacy of the treatment is calculated as the percentage reduction in worm burden in the treated group compared to the control group.
Protocol 4: Toxicity Assessment
Objective: To evaluate the potential toxic effects of this compound in the host.
A. Acute Toxicity (LD50 Determination):
-
Use healthy, non-infected mice.
-
Administer single, escalating doses of this compound to different groups of animals.
-
Observe the animals for 14 days for signs of toxicity and mortality.[18][19]
-
The LD50, the dose that is lethal to 50% of the animals, is then calculated.
B. Sub-chronic/Chronic Toxicity:
-
Administer repeated doses of this compound to different groups of animals over an extended period (e.g., 28, 90, or 180 days).[18][20]
-
Monitor the animals for changes in body weight, food and water consumption, and clinical signs of toxicity.
-
At the end of the study period, collect blood for hematological and biochemical analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.[19]
C. Histopathological Examination of the Liver:
-
Collect liver tissue from both infected-treated and infected-untreated mice.
-
Fix the tissues in 10% buffered formalin.
-
Process the tissues, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess liver pathology, including the size and composition of granulomas, and any signs of drug-induced hepatotoxicity.[14][21][22][23]
References
- 1. afbr-bri.org [afbr-bri.org]
- 2. Frontiers | Unisexual infection with Schistosoma mansoni in mice has the potential to boost the immune response against eggs after challenge infection [frontiersin.org]
- 3. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [bio-protocol.org]
- 6. The acute toxicity of this compound in rats; a sex-dependent hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni [en.bio-protocol.org]
- 10. collinslab.org [collinslab.org]
- 11. Recovery of Schistosoma mansoni from the skin, lungs and hepatic portal system of naive mice and mice previously exposed to S. mansoni: evidence for two phases of parasite attrition in immune mice | Parasitology | Cambridge Core [cambridge.org]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. afbr-bri.org [afbr-bri.org]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Acute and chronic toxicity studies in animals | PPTX [slideshare.net]
- 19. Toxicology Services - Enamine [enamine.net]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Histological assessment of granulomas in natural and experimental Schistosoma mansoni infections using whole slide imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxamniquine and Praziquantel Combination Therapy in Schistosomiasis Research
Abstract
These application notes provide a comprehensive guide for researchers studying the combination therapy of oxamniquine (OXA) and praziquantel (PZQ) for the treatment of schistosomiasis, particularly caused by Schistosoma mansoni. Praziquantel is the primary drug for treating all human schistosomiasis species, but concerns about its effectiveness against juvenile worms and the emergence of drug-resistant strains necessitate the exploration of new therapeutic strategies.[1][2] this compound, previously used for S. mansoni, offers a different mechanism of action, making it a candidate for combination therapy.[1][2][3] Studies have shown that combining OXA and PZQ can result in a synergistic effect, leading to greater efficacy at lower doses than expected from a simple additive effect.[4][5] This approach may also be effective against PZQ-resistant parasite strains.[1][2] These notes include a summary of quantitative data from key studies, detailed protocols for in vivo and in vitro experiments, and workflow diagrams to guide experimental design.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and praziquantel combination therapy from various experimental studies.
Table 1: In Vivo Efficacy of OXA and PZQ Combination Therapy against S. mansoni
| Animal Model | Drug(s) and Dosage (Oral Gavage) | Treatment Timing | Key Efficacy Outcome (Worm Burden Reduction) | Reference |
| Swiss Albino Mice | PZQ (1/3 curative dose) + OXA (1/3 curative dose) | 4 hours post-infection | 96% reduction | [6] |
| Swiss Albino Mice | PZQ (1/3 curative dose) + OXA (1/3 curative dose) | 5 weeks post-infection | 98% reduction in tissue egg load | [6] |
| Albino Mice | Various combinations of PZQ and OXA | Mature infections | Markedly superior efficacy to that expected from a simple additive effect (synergistic action) | [4] |
| Mice | PZQ (75 mg/kg) + OXA (50 mg/kg) | Patent phase | Evident synergism in effect compared to partial effect of single drugs | [7] |
| Mice (PZQ-Resistant Strain) | PZQ (100 mg/kg) + OXA Derivative (CIDD-0150303) (100 mg/kg) | Mature infections | 90.8% reduction | [1][2] |
Table 2: Clinical and Snail Model Data for OXA and PZQ Combination
| Study Population/Model | Drug(s) and Dosage | Key Efficacy Outcome | Reference |
| Schoolchildren (Zimbabwe) | PZQ (20 mg/kg) + OXA (10 mg/kg) | 89% cure rate for S. mansoni | [5] |
| Biomphalaria glabrata Snails | PZQ (500 mg/kg) + OXA (250 mg/kg) | Discontinued cercarial shedding and "cured" the snails (synergistic effect) | [8] |
Experimental Protocols
This protocol details an experiment to evaluate the synergistic efficacy of co-administered OXA and PZQ in mice infected with S. mansoni.
2.1.1 Materials
-
S. mansoni cercariae
-
Female Swiss albino mice (4-6 weeks old)
-
Praziquantel (PZQ)
-
This compound (OXA)
-
Vehicle for drug suspension (e.g., 7% Tween 80 in distilled water)
-
Oral gavage needles
-
Dissection tools
-
Saline solution with heparin
-
Petri dishes
-
Microscope
2.1.2 Procedure
-
Animal Infection:
-
Expose mice percutaneously to approximately 80-100 S. mansoni cercariae.
-
House the mice under standard conditions for 7-8 weeks to allow the infection to become patent (adult worms producing eggs).
-
-
Drug Preparation:
-
Prepare stock solutions of PZQ and OXA in the chosen vehicle. For combination therapy, prepare a solution containing both drugs at the desired concentrations.
-
-
Treatment Administration:
-
Divide the infected mice into the following groups (n=5-8 per group):
-
Group A: Vehicle control (no treatment)
-
Group B: PZQ monotherapy (e.g., 75 mg/kg)
-
Group C: OXA monotherapy (e.g., 50 mg/kg)
-
Group D: Combination therapy (e.g., PZQ 75 mg/kg + OXA 50 mg/kg)
-
-
Administer the respective treatments as a single dose via oral gavage.
-
-
Worm Recovery and Quantification:
-
Two weeks post-treatment, euthanize the mice.
-
Perform portal vein perfusion with heparinized saline to recover adult worms from the mesenteric veins and liver.
-
Count the male and female worms for each mouse.
-
-
Data Analysis:
-
Calculate the mean worm burden for each group.
-
Determine the percentage of worm burden reduction for each treatment group compared to the vehicle control group using the formula: % Reduction = [(Mean worms in control - Mean worms in treated) / Mean worms in control] * 100
-
Assess for synergy by comparing the effect of the combination therapy to the expected additive effect of the monotherapies.[4]
-
This protocol is for assessing the direct effect of OXA and PZQ on adult worms in vitro.
2.2.1 Materials
-
Adult S. mansoni worms (obtained from infected mice via perfusion)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Praziquantel (PZQ)
-
This compound (OXA)
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
24-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
2.2.2 Procedure
-
Worm Preparation:
-
Aseptically recover adult worm pairs from a mouse 7-8 weeks post-infection.
-
Wash the worms several times in pre-warmed culture medium.
-
-
Assay Setup:
-
Place one adult worm pair into each well of a 24-well plate containing 2 ml of culture medium.
-
Prepare drug concentrations. Dissolve PZQ and OXA in DMSO and then dilute in the culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic to the worms (e.g., <0.5%).
-
Set up the following experimental groups:
-
Medium with vehicle (DMSO) control
-
PZQ at various concentrations
-
OXA at various concentrations
-
Combinations of PZQ and OXA
-
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Observe the worms under an inverted microscope at regular intervals (e.g., 24, 48, 72 hours).
-
Score the worms for motor activity, pairing status, and any tegumental damage. A common scoring system ranges from 4 (normal activity) to 0 (dead).
-
-
Data Analysis:
-
Record the scores for each well at each time point.
-
Determine the concentration of each drug and the combination that leads to worm death or significant motility reduction.
-
Analyze the data for synergistic, additive, or antagonistic effects, for example, by using the Chou-Talalay method to calculate a combination index (CI).
-
Visualizations (Diagrams)
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for In Vivo Efficacy Study.
Caption: Workflow for In Vitro Synergy Assessment.
Caption: Rationale for OXA and PZQ Combination Therapy.
References
- 1. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 2. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. The treatment of experimental schistosomiasis with a combination of this compound and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Chemotherapy of Schistosomiasis in Laboratory Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of combined low dose praziquantel and this compound on different stages of schistosome maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Treatment of Schistosomiasis mansoni with a combination this compound and praziquantel. II. Experimental observations during the patent phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the effect of this compound, praziquantel and a combination of both drugs on the intramolluscan phase of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxamniquine-Based Probes in Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamniquine (OXA) is an anthelmintic drug historically used to treat schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. Specifically, this compound is effective against Schistosoma mansoni but not other major species like S. haematobium and S. japonicum.[1][2][3] This specificity, along with the emergence of drug resistance, has driven research into its mechanism of action and the development of new, more broadly effective derivatives.[4][5]
This compound is a prodrug, meaning it requires activation within the parasite to exert its therapeutic effect.[5][6] The enzyme responsible for this activation in S. mansoni has been identified as a sulfotransferase (SmSULT-OR).[7][8][9] This enzyme converts this compound into a reactive ester, which then likely alkylates the parasite's DNA, leading to its death.[1][10] Resistance to this compound is associated with loss-of-function mutations in the SmSULT-OR gene.[7]
This document provides detailed application notes and protocols for the use of this compound and its derivatives as chemical probes to investigate the activity of schistosome sulfotransferases, assess drug susceptibility, and aid in the development of novel anti-schistosomal agents.
Signaling Pathway and Mechanism of Action
The activation of this compound is a critical step for its schistosomicidal activity. The following diagram illustrates the proposed signaling pathway.
Caption: this compound activation pathway in S. mansoni.
Data Presentation
In Vitro Efficacy of this compound and Derivatives
The following table summarizes the in vitro killing activity of this compound and its re-engineered derivatives against various Schistosoma species. This data highlights the successful development of compounds with broader species activity.
| Compound | Target Species | Concentration (µM) | Time to 100% Kill | Reference |
| This compound | S. mansoni | 143 | - | [4] |
| CIDD-0149830 | S. mansoni, S. haematobium, S. japonicum | 143 | 7 days | [11][12] |
| CIDD-0150610 | S. mansoni, S. haematobium, S. japonicum | 143 | 24 hours (S. mansoni) | [4] |
| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 143 | 24 hours | [4] |
| CIDD-0150610 | All three species | 71.5 | - | [13] |
| CIDD-0150303 | All three species | 71.5 | - | [13] |
In Vivo Efficacy of this compound Derivatives
The table below presents the in vivo efficacy of selected this compound derivatives in mouse models of schistosomiasis.
| Compound | Target Species | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| CIDD-0150303 | S. mansoni | 100 | 81.8 | [13] |
| CIDD-0149830 | S. haematobium | 100 | 80.2 | [13] |
| CIDD-0066790 | S. japonicum | 100 | 86.7 | [13] |
| CIDD-0150303 + PZQ | PZQ-resistant S. mansoni | 100 (each) | 90.8 | [4][13] |
Experimental Protocols
Protocol 1: In Vitro Schistosome Killing Assay
This protocol is designed to assess the schistosomicidal activity of this compound-based compounds in vitro.
Materials:
-
Adult Schistosoma worms (S. mansoni, S. haematobium, or S. japonicum)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1x Antibiotic-Antimycotic solution
-
24-well culture plates
-
This compound or derivative compounds
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO₂)
-
Dissecting microscope
Workflow Diagram:
Caption: Workflow for the in vitro schistosome killing assay.
Procedure:
-
Isolate adult schistosomes from infected hamsters by perfusion.[11]
-
Prepare 24-well plates with 1 mL of supplemented DMEM per well.
-
Manually sort and place 10 adult worms (or 10 pairs) into each well.[11]
-
Prepare stock solutions of this compound-based compounds in 100% DMSO.
-
Add the test compounds to the wells to achieve the desired final concentration (e.g., 143 µM).[12] Ensure the final DMSO concentration is consistent across all wells, including a DMSO-only control group.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.[11]
-
Observe the worms daily using a dissecting microscope to assess their viability, motility, and any morphological changes.
-
Record the time at which worm paralysis and death occur. Death is typically defined as the complete cessation of movement, even after gentle prodding.
-
Plot survival curves (e.g., Kaplan-Meier) to compare the efficacy of different compounds.[12]
Protocol 2: Sulfotransferase Activation Assay
This protocol is used to determine if an this compound derivative is activated by the schistosome sulfotransferase.
Materials:
-
Schistosome extract (from sensitive and resistant strains) or recombinant sulfotransferase enzyme (e.g., rSmSULT)
-
Radiolabeled this compound or derivative
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS) - the sulfate donor
-
Sheared genomic DNA (gDNA)
-
Scintillation vials and fluid
-
Scintillation counter
-
Organic solvent (e.g., ethyl acetate)
Workflow Diagram:
Caption: Workflow for the sulfotransferase activation assay.
Procedure:
-
Prepare a reaction mixture containing the schistosome extract or recombinant sulfotransferase, radiolabeled this compound derivative, PAPS, and sheared gDNA.
-
As a negative control, use extract from a known this compound-resistant schistosome strain or a catalytically inactive mutant of the sulfotransferase.[14] A positive control with wild-type SmSULT and this compound should also be included.[14]
-
Incubate the reaction mixture to allow for the enzymatic reaction to occur.
-
Perform a phase separation by adding an organic solvent. The unreacted, non-polar radiolabeled this compound will partition into the organic phase.
-
The activated, polar (sulfated) this compound will bind to the gDNA and remain in the aqueous phase.[14]
-
Carefully collect the aqueous phase and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity in the aqueous phase, measured in counts per minute (cpm), is directly proportional to the activation of the this compound derivative by the sulfotransferase.[14] Higher cpm indicates a greater degree of activation.
Protocol 3: RNA Interference (RNAi) for Target Validation
This protocol can be used to confirm that the sulfotransferase is the target of the this compound derivatives.
Materials:
-
Live adult schistosomes
-
Double-stranded RNA (dsRNA) specific to the target sulfotransferase gene (e.g., SmSULT-OR)
-
Control dsRNA (e.g., targeting a non-essential gene or a gene from another organism)
-
Electroporation cuvettes
-
Electroporator
-
Culture medium (as in Protocol 1)
-
qRT-PCR reagents and equipment
Procedure:
-
Synthesize dsRNA targeting the sulfotransferase gene of interest.
-
Introduce the dsRNA into live adult schistosomes via electroporation.
-
Culture the worms for a period to allow for gene knockdown.
-
Confirm the knockdown of the target gene expression using qRT-PCR.
-
Perform the in vitro killing assay (Protocol 1) on the worms with the knocked-down sulfotransferase expression, using the this compound derivative as the test compound.
-
A significant decrease in the schistosomicidal activity of the compound in the worms with the knocked-down target gene, compared to the control worms, confirms that the sulfotransferase is the intended target.[9]
Conclusion
The development of this compound-based probes and the elucidation of their mechanism of action have provided valuable tools for schistosomiasis research. The protocols outlined in this document provide a framework for utilizing these compounds to identify new drug leads, understand mechanisms of resistance, and validate the sulfotransferase enzyme as a key therapeutic target. The iterative process of designing, synthesizing, and testing new derivatives, guided by structural biology and in vitro/in vivo assays, has proven to be a successful strategy in the quest for a new generation of antischistosomal drugs.[5][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? [texasbiomedical.theopenscholar.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 5. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Assessing Oxamniquine's Impact on Schistosome Motility and Paralysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamniquine is an anthelmintic agent historically used for the treatment of schistosomiasis caused by Schistosoma mansoni. Its mechanism of action involves the induction of spastic paralysis in the parasite, leading to its dislodgement from the mesenteric veins and subsequent elimination by the host's immune system.[1][2] Accurate assessment of this compound's effects on worm motility is crucial for efficacy studies and the development of new anthelmintic drugs. This document provides detailed protocols for in vitro assessment of worm motility and paralysis following exposure to this compound, methods for quantitative data analysis, and an overview of the drug's signaling pathway.
Mechanism of Action: Sulfotransferase Activation Pathway
This compound is a prodrug that requires bioactivation within the parasite to exert its anthelmintic effect.[3] The activation is catalyzed by a Schistosoma mansoni-specific sulfotransferase (SmSULT-OR), an enzyme that is absent or structurally different in other schistosome species, explaining the drug's species-specificity.[4][5] The enzyme transfers a sulfuryl group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to this compound.[4] This creates a reactive ester, which then spontaneously dissociates into an electrophilic reactant capable of alkylating the parasite's DNA.[6][7] This macromolecular damage is hypothesized to cause severe muscle contraction and paralysis, leading to the death of the worm.[3][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxamniquine Resistance in Schistosoma mansoni
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming oxamniquine (OXA) resistance in Schistosoma mansoni strains.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue: My S. mansoni strain shows unexpected resistance to this compound.
-
Question 1: I'm observing high survival rates of adult worms after this compound treatment in my in vitro assays. What could be the underlying reason?
Answer: The primary mechanism of this compound resistance in S. mansoni is linked to mutations in the gene encoding a sulfotransferase (SULT-OR), specifically Smp_089320.[1][2] This enzyme is crucial for activating this compound into its toxic form within the parasite.[3][4] Loss-of-function mutations, which are often recessive, prevent this activation, rendering the drug ineffective.[5][6] It's possible that your S. mansoni strain is homozygous for a resistance allele.[5] Resistance can arise independently in both laboratory-selected and field-derived parasite lines.[1]
-
Question 2: How can I confirm if this compound resistance in my strain is due to mutations in the sulfotransferase gene?
Answer: You can perform sequencing of the Smp_089320 gene to identify any known or novel mutations.[7] Common resistance-conferring mutations include deletions, such as the p.E142del, and various non-synonymous SNPs that lead to a loss of enzyme function.[7] Additionally, you can conduct a biochemical complementation assay. In this assay, you would use an extract from your resistant worm strain and add recombinant Smp_089320 protein from a sensitive strain. If the addition of the functional enzyme restores the activation of radiolabeled this compound, it confirms that the resistance is due to a dysfunctional sulfotransferase.[1]
-
Question 3: Are there alternative mechanisms of this compound resistance I should consider?
Answer: While mutations in the sulfotransferase gene are the best-understood mechanism, it is always prudent to consider other possibilities. However, the current body of research strongly points towards the sulfotransferase as the key determinant of this compound resistance.[1][5][8]
Issue: I am developing new compounds to overcome this compound resistance and need guidance on experimental design.
-
Question 4: What are some promising strategies to overcome this compound resistance?
Answer: A key strategy is the development of this compound derivatives.[9][10] Researchers have successfully designed, synthesized, and tested numerous derivatives with the aim of creating compounds that are effective against all three major human schistosome species and can overcome existing resistance mechanisms.[9][10][11] Some derivatives have shown potent in vitro killing activity against S. mansoni, S. haematobium, and S. japonicum.[10]
-
Question 5: How can I test the efficacy of my novel compounds against both this compound-sensitive and resistant strains?
Answer: You should perform in vitro and in vivo drug sensitivity assays.[12] For in vitro assays, you can culture adult worms of both sensitive and resistant S. mansoni strains and expose them to a range of concentrations of your test compounds.[12][13] The viability and morphology of the worms can be assessed over time to determine the efficacy of the compounds.[12] For in vivo studies, you can infect mice with the different parasite strains, treat them with your compounds, and then measure the reduction in worm burden compared to untreated control groups.[14]
Frequently Asked Questions (FAQs)
General Knowledge
-
FAQ 1: What is the mechanism of action of this compound?
Answer: this compound is a pro-drug, meaning it requires activation within the parasite to become effective.[2][4] A specific S. mansoni sulfotransferase (SmSULT-OR) catalyzes the transfer of a sulfate group from a donor molecule (3'-phosphoadenosine 5'-phosphosulfate or PAPS) to this compound.[3][4][15] This creates a reactive ester of this compound that then alkylates the parasite's DNA and other macromolecules, leading to worm death.[4][16]
-
FAQ 2: Why is this compound only effective against Schistosoma mansoni and not other species like S. haematobium and S. japonicum?
Answer: The species-specificity of this compound is due to differences in the sulfotransferase enzymes among the different Schistosoma species.[5][8] While S. haematobium and S. japonicum have homologous sulfotransferases, their ability to activate this compound is significantly lower than that of the S. mansoni enzyme.[8][17] This difference in activation efficiency is a key reason for the drug's limited spectrum of activity.[9]
-
FAQ 3: Is this compound resistance a dominant or recessive trait?
Answer: this compound resistance is an autosomal recessive trait.[6] This means that a parasite must be homozygous for the resistance allele (i.e., have two copies of the mutated sulfotransferase gene) to exhibit a resistant phenotype.[5]
Experimental Approaches
-
FAQ 4: Where can I find detailed protocols for S. mansoni life cycle maintenance and drug sensitivity assays?
Answer: Several publications provide detailed methodologies for maintaining the S. mansoni life cycle in a laboratory setting and for conducting both in vitro and in vivo drug screening assays.[12][13][18][19] These protocols describe procedures for parasite culture, retrieval of different life stages, and phenotypic assessment of drug effects.[12]
-
FAQ 5: What are some key considerations when performing in vitro drug testing on different developmental stages of S. mansoni?
Answer: The susceptibility of S. mansoni to drugs can vary depending on the developmental stage.[20] It is important to test compounds against different stages, from newly transformed schistosomula to adult worms, to get a comprehensive understanding of their efficacy.[13][20] Culture conditions, such as the use of serum-supplemented media, can also influence parasite development and drug susceptibility in vitro.[20]
Data Presentation
Table 1: In Vitro Efficacy of this compound Derivatives against Different Schistosoma Species
| Compound ID | Target Species | Concentration (µM) | Killing Efficacy (%) | Reference |
| CIDD-0150610 | S. mansoni | 71.5 | 100 | [10] |
| S. haematobium | 71.5 | 100 | [10] | |
| S. japonicum | 71.5 | 100 | [10] | |
| CIDD-0150303 | S. mansoni | 71.5 | 100 | [10] |
| S. haematobium | 71.5 | 100 | [10] | |
| S. japonicum | 71.5 | 100 | [10] | |
| CIDD-0149830 | S. mansoni | 143 | 100 (within 24 hours for all stages) | [9][10] |
| S. haematobium | Not specified | Not specified | ||
| S. japonicum | Not specified | Not specified | ||
| This compound | S. mansoni | 71.5 | 40 (within 14 days) | [14] |
Table 2: In Vivo Efficacy of this compound Derivatives in Mouse Models
| Compound ID | Target Species | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| CIDD-0150303 | S. mansoni | 100 | 81.8 | [10] |
| CIDD-0149830 | S. haematobium | 100 | 80.2 | [10] |
| CIDD-0066790 | S. japonicum | 100 | 86.7 | [10] |
| CIDD-0150303 + PZQ | PZQ-resistant S. mansoni | 100 (each) | 90.8 | [14] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Adult S. mansoni
Objective: To assess the efficacy of test compounds against adult S. mansoni worms in vitro.
Materials:
-
Adult S. mansoni worms (recovered from infected mice)
-
RPMI 1640 medium supplemented with antibiotics and fetal calf serum
-
24-well culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Aseptically recover adult worms from mice previously infected with S. mansoni.[19]
-
Wash the worms in pre-warmed RPMI 1640 medium.[19]
-
Transfer one pair of adult worms (one male and one female) into each well of a 24-well plate containing 2 mL of culture medium.[19]
-
Incubate the plates for 24 hours to allow the worms to acclimatize.
-
Prepare serial dilutions of the test compounds. The final solvent concentration should not be toxic to the worms (typically ≤1% DMSO).
-
Add the test compounds to the wells at the desired final concentrations. Include a solvent control (e.g., DMSO) and a positive control (a drug with known activity).
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the worms daily for up to 7 days using an inverted microscope.
-
Assess worm viability based on motor activity and any morphological changes. A scoring system can be used to quantify the drug's effect.
-
The experiment should be performed in triplicate and repeated at least three times.[19]
Protocol 2: RNA Interference (RNAi) to Validate the Role of Sulfotransferase in Drug Resistance
Objective: To confirm the involvement of the sulfotransferase Smp_089320 in this compound resistance using RNAi.
Materials:
-
This compound-sensitive S. mansoni adult worms
-
Primers for amplifying a section of the Smp_089320 coding region[14][21]
-
T7 RiboMAX™ Express RNAi System (or equivalent) for dsRNA synthesis
-
Electroporation cuvettes
-
Electroporator
-
Culture medium for S. mansoni
-
qRT-PCR reagents and equipment
Procedure:
-
dsRNA Synthesis:
-
Design primers to amplify a 400-500 bp region of the Smp_089320 gene.[14] Add T7 promoter sequences to both the forward and reverse primers.
-
Perform PCR to generate a DNA template for in vitro transcription.
-
Synthesize double-stranded RNA (dsRNA) using an in vitro transcription kit following the manufacturer's instructions.
-
Purify and quantify the dsRNA.
-
-
Electroporation:
-
Place adult worms in an electroporation cuvette with the synthesized dsRNA.
-
Deliver an electrical pulse to introduce the dsRNA into the worms. Optimal electroporation parameters may need to be determined empirically.
-
-
Post-electroporation Culture and Analysis:
-
Transfer the electroporated worms to fresh culture medium and incubate.
-
After a suitable incubation period (e.g., 24-48 hours) to allow for gene knockdown, expose the worms to this compound.
-
Assess worm viability as described in Protocol 1.
-
In a parallel group of worms, extract RNA and perform qRT-PCR to quantify the knockdown of Smp_089320 mRNA levels. A significant reduction in gene expression should be observed.[1]
-
A successful experiment will show that worms with reduced Smp_089320 expression exhibit increased survival in the presence of this compound, phenocopying the resistant strain.
-
Visualizations
Caption: this compound activation pathway in susceptible S. mansoni.
Caption: Mechanism of this compound resistance in S. mansoni.
Caption: Workflow for screening compounds against this compound resistance.
References
- 1. Genetic and molecular basis of drug resistance and species-specific drug action in Schistosome parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of the genetic determinants of praziquantel resistance in Schistosoma mansoni: Is praziquantel and intestinal schistosomiasis a perfect match? [frontiersin.org]
- 3. The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schistosoma mansoni: hycanthone/oxamniquine resistance is controlled by a single autosomal recessive gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 10. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? [texasbiomedical.theopenscholar.com]
- 18. Reduced Susceptibility to Praziquantel among Naturally Occurring Kenyan Isolates of Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. scielo.br [scielo.br]
- 20. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Oxamniquine efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxamniquine. Inconsistent results in efficacy studies can arise from a variety of factors, from the genetic background of the parasite strain to subtle variations in experimental protocols. This guide is designed to help you identify and address these potential issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: We are observing high variability in our in vitro schistosomula survival assays with this compound. What are the potential causes?
A1: High variability in in vitro assays can stem from several sources. Firstly, ensure the viability of the schistosomula at the start of the experiment. Poor quality or damaged larvae will lead to inconsistent results. Secondly, the concentration and purity of the this compound solution are critical. Prepare fresh solutions for each experiment and verify the concentration. Finally, inconsistencies in incubation conditions, such as temperature and CO2 levels, can affect parasite metabolism and drug efficacy. It is also crucial to ensure a standardized number of schistosomula per well.
Q2: Our in vivo experiments in mice show lower than expected worm burden reduction after this compound treatment. What should we investigate?
A2: Several factors can contribute to lower-than-expected in vivo efficacy. A primary consideration is the strain of Schistosoma mansoni being used. The presence of parasites with mutations in the sulfotransferase gene (SmSULT-OR) can confer resistance to this compound. It is advisable to genotype your parasite strain to check for known resistance alleles. Additionally, the route and timing of drug administration are crucial. Ensure correct oral gavage technique to deliver the full dose. The age of the worms at the time of treatment can also influence susceptibility, with adult worms being the primary target of this compound.
Q3: We are struggling to get consistent and reliable results from our genotyping of the SmSULT-OR gene. What are some common pitfalls?
A3: Genotyping the SmSULT-OR gene can be challenging, especially when working with low amounts of parasite DNA, such as from a single miracidium or cercaria. The quality of the initial DNA extraction is paramount. Ensure that your chosen protocol effectively removes inhibitors that can interfere with PCR. Using a polymerase with high fidelity is also important to avoid introducing errors during amplification. When sequencing, ensure sufficient read depth to accurately call variants. It is also good practice to include positive and negative controls in your PCR and sequencing runs to validate your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug, meaning it requires activation within the parasite to become effective.[1] It is enzymatically activated by a parasite-specific sulfotransferase, SmSULT-OR, which is encoded on chromosome 6 of Schistosoma mansoni.[2] This activation is thought to involve the addition of a sulfate group, converting this compound into a reactive electrophile that can then alkylate the parasite's DNA, leading to worm paralysis and death.[1]
Q2: Why is this compound only effective against Schistosoma mansoni and not other Schistosoma species?
A2: The species-specificity of this compound is due to differences in the sulfotransferase enzyme among Schistosoma species. While other species like S. haematobium and S. japonicum have homologous enzymes, they exhibit lower catalytic efficiency in activating this compound.[1] Structural differences in the enzyme's active site are thought to be responsible for this reduced activation.[1]
Q3: What is the genetic basis of this compound resistance?
A3: Resistance to this compound in S. mansoni is primarily caused by loss-of-function mutations within the SmSULT-OR gene.[2] These mutations can include deletions, single nucleotide polymorphisms (SNPs) that result in a non-functional protein, or premature stop codons.[3] Parasites that are homozygous for these resistance alleles are phenotypically resistant to the drug.[2]
Q4: How prevalent are this compound resistance alleles in natural parasite populations?
A4: Studies have shown that alleles conferring resistance to this compound are widespread in natural S. mansoni populations, even in regions with minimal prior use of the drug.[3][4] This suggests that resistance can emerge from standing genetic variation within the parasite population. The frequency of these resistance alleles can vary geographically.
Quantitative Data Summary
The following tables summarize key quantitative data from various this compound efficacy studies.
Table 1: In Vitro Efficacy of this compound Against S. mansoni
| Parameter | Value | Reference |
| IC50 (Schistosomula) | 26.5 µM | [5] |
| In vitro killing (adult males, 71.5 µM) | ~40% after 14 days | [6] |
| In vitro killing (adult males, 143 µM) | ~90% after 14 days | [7] |
| Insensitivity of resistant parasites | Up to 500% increase | [8] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Treatment Group | Worm Burden Reduction (%) | Reference |
| This compound (100 mg/kg) | 93% | [5] |
| This compound derivative (CIDD-0150303, 100 mg/kg) | 81.8% | [5] |
| This compound derivative (CIDD-0149830, 100 mg/kg) | 72.3% | [5] |
| Co-dose of PZQ + CIDD-0150303 (100 mg/kg each) against PZQ-resistant worms | 90.8% | [5] |
Table 3: Prevalence of Predicted this compound Resistance Alleles (SmSULT-OR)
| Geographic Region | Allele Frequency (%) | Reference |
| West Africa | 4.29 - 14.91% | [4] |
| East Africa | >5% for specific mutations | [4] |
| Middle East | >5% for specific mutations | [4] |
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Assay for S. mansoni Adult Worms
-
Parasite Preparation:
-
Six weeks post-infection, euthanize the hamster host in accordance with IACUC protocols.
-
Perfuse the hepatic portal system and mesenteric veins with 0.9% saline containing EDTA to collect adult worms.[7]
-
Manually sort male and female worms under a dissecting microscope.
-
Wash the worms several times in culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 14.3 µM, 35.75 µM, 71.5 µM, and 143 µM).[7] The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Aliquot 10 worms per well into a 6-well plate containing the appropriate drug concentration.[7]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
For short-exposure assays, incubate for a defined period (e.g., 45 minutes), then wash the worms three times with fresh medium to remove the drug.[7]
-
For continuous exposure, maintain the worms in the drug-containing medium.
-
Observe the worms daily for up to 14 days.[7]
-
-
Data Analysis:
-
Assess worm viability based on motility, tegumental changes (e.g., blebbing, shedding), and opacity.
-
Record the number of dead worms at each time point.
-
Calculate the percentage of survival over time and plot Kaplan-Meier survival curves.
-
Determine the IC50 value if a dose-response is observed.
-
Protocol 2: In Vivo this compound Efficacy Assay in a Mouse Model
-
Infection:
-
Infect female Swiss albino mice with a defined number of S. mansoni cercariae (e.g., 80-100 cercariae) via subcutaneous injection or tail immersion.
-
House the mice under standard laboratory conditions for 45 days to allow the infection to become patent.[5]
-
-
Treatment:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 2% Tween 80).
-
Administer a single oral dose of this compound (e.g., 100 mg/kg) by gavage to the treatment group.[5]
-
Administer the vehicle only to the control group.
-
-
Worm Recovery:
-
Ten days post-treatment, euthanize the mice.[5]
-
Perfuse the hepatic portal system and mesenteric veins to recover the adult worms.
-
Count the number of male and female worms for each mouse.
-
-
Data Analysis:
-
Calculate the mean worm burden for the treated and control groups.
-
Determine the percentage of worm burden reduction using the formula: [1 - (mean worm burden of treated group / mean worm burden of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or Mann-Whitney U test) to determine the significance of the reduction.
-
Protocol 3: Genotyping of SmSULT-OR Resistance Alleles
-
Sample Collection and DNA Extraction:
-
PCR Amplification:
-
Design primers to amplify the coding sequence of the SmSULT-OR gene (Smp_089320).
-
Perform PCR using a high-fidelity DNA polymerase. The PCR program should include an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Sequencing and Analysis:
-
Purify the PCR products.
-
Sequence the amplicons using Sanger or next-generation sequencing methods.
-
Align the resulting sequences to the S. mansoni reference genome to identify SNPs, insertions, and deletions within the SmSULT-OR gene.
-
Compare the identified variants to a database of known resistance mutations.
-
Visualizations
Caption: this compound's mechanism of action and resistance pathway.
Caption: Workflow for in vitro this compound efficacy testing.
Caption: Workflow for in vivo this compound efficacy testing.
Caption: Workflow for genotyping SmSULT-OR resistance alleles.
References
- 1. Detection of Schistosoma mansoni DNA using polymerase chain reaction from serum and dried blood spot card samples of an adult population in North-western Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two sequential PCR amplifications for detection of Schistosoma mansoni in stool samples with low parasite load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce Oxamniquine-induced side effects in animal models
This guide provides researchers with troubleshooting advice and frequently asked questions regarding the use of Oxamniquine in animal models, with a focus on understanding and managing potential side effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My animal models are exhibiting significant CNS-related side effects like dizziness, lethargy, and sedation after this compound administration. What is the cause and how can this be addressed?
Answer: Central Nervous System (CNS) disturbances are among the most commonly reported side effects of this compound.[1] The primary cause is believed to be the drug's ability to penetrate the blood-brain barrier.[2]
Troubleshooting & Mitigation Strategies:
-
Dose & Formulation: Ensure you are using a dose that is relevant to human therapeutic equivalents. Pharmacokinetic studies in mice have established that a 50–100 mg/kg oral gavage dose of this compound formulated in an acetate buffer can replicate the plasma concentrations seen in patients receiving a 20–40 mg/kg dose.[2] Using an inappropriate vehicle or dose can lead to altered absorption and exaggerated side effects.
-
Monitoring: Carefully document the onset, duration, and severity of CNS symptoms using a standardized scoring system. This quantitative data is crucial for assessing the impact of any intervention.
-
Future Directions (Analog Development): Research suggests that the CNS penetration of this compound is a key issue. One proposed, forward-looking strategy is the development of new this compound analogs. By increasing the polar surface area of the molecule, it may be possible to reduce its ability to cross the blood-brain barrier, thereby lowering the incidence of CNS side effects while retaining anti-schistosomal activity.[2]
Q2: I am concerned about potential hepatotoxicity with this compound. Does the drug cause liver damage in animal models, and what protective strategies can be considered?
Answer: Existing studies in murine models of S. mansoni infection suggest that this compound is not overtly hepatotoxic and can, in fact, be beneficial. Treatment has been shown to prevent the progression of liver fibrosis that occurs as a result of the parasitic infection.[3] In one study, while fibrosis increased in untreated infected mice, it did not progress in the this compound-treated group.[3]
However, managing the overall health of the liver during infection and treatment is critical. The parasitic infection itself induces significant oxidative stress in the liver. While not directly studied for reducing this compound side effects, antioxidant co-therapy has been explored to mitigate the pathology of schistosomiasis, which could be a valuable supportive care strategy during drug efficacy studies.
Potential Supportive Strategies:
-
Antioxidant Co-administration: Studies have shown that natural antioxidants, such as aqueous garlic extract (AGE) and Nigella sativa oil (NSO), can significantly reduce oxidative stress markers (like malondialdehyde, MDA) and restore protective antioxidants (like glutathione, GSH) in the livers of S. mansoni-infected mice.[4] This approach may help improve the overall physiological condition of the animals, making them more resilient during chemotherapy.
Q3: Is this compound toxicity different in infected versus uninfected animals?
Answer: Yes, the physiological state of the host appears to influence the drug's toxicity profile. Interestingly, studies have shown that this compound administration can lead to significantly higher mortality rates in uninfected control mice compared to S. mansoni-infected mice.[5][6] This suggests that toxicological studies for anti-schistosomal drugs should ideally be performed in infected animal models, as they may more accurately reflect the drug's safety profile in a therapeutic context.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Data sourced from a study using a 100 mg/kg oral gavage dose formulated in acetate buffer)[2]
| Parameter | Value | Unit |
| Intestinal Absorption Rate | 4.9 | % per minute |
| Calculated Portal Vein Concentration | 132 | µM |
Table 2: Efficacy of Novel this compound Derivatives Against Schistosoma Species in Animal Models (Data reflects worm burden reduction after a single 100 mg/kg oral dose)[7][8]
| Compound | S. mansoni | S. haematobium | S. japonicum |
| CIDD-0150303 | 81.8% | 60.0% | - |
| CIDD-0149830 | - | 80.2% | - |
| CIDD-066790 | - | - | 86.7% |
| CIDD-0150610 | - | 69.1% | 61.0% |
Table 3: Effect of Antioxidant Therapy on Liver Biomarkers in S. mansoni-Infected Mice (Data reflects changes in hepatic tissue 7 weeks post-infection)[4]
| Treatment Group | Glutathione (GSH) (mg/g tissue) | Malondialdehyde (MDA) (nmol/g tissue) |
| Control (Uninfected) | 1.1 | 3.2 |
| Infected (Untreated) | 0.11 | 6.7 |
| Infected + Aqueous Garlic Extract (AGE) | 0.38 | 2.0 |
| Infected + Nigella Sativa Oil (NSO) | 0.23 | 4.4 |
| Infected + AGE + NSO | 0.70 | 1.6 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Testing of this compound Derivatives [7][9]
-
Animal Model: Female Swiss Webster mice or male Golden Syrian hamsters are used depending on the Schistosoma species.
-
Infection: Mice are infected with a target number of cercariae (e.g., 80-100 S. mansoni cercariae) via subcutaneous injection or abdominal penetration.
-
Acclimatization & Treatment: Animals are allowed to develop a mature infection (e.g., 45 days post-infection). They are then treated with a single 100 mg/kg dose of the test compound (or vehicle control) via oral gavage.
-
Worm Recovery: 10 days after treatment, animals are euthanized. Adult worms are recovered from the mesenteric veins and liver by porto-mesenteric perfusion using a citrate-saline solution.
-
Analysis: The number of recovered worms from treated groups is counted and compared to the vehicle-treated control group to calculate the percentage of worm burden reduction.
Protocol 2: Assessment of Antioxidant Effects on Liver Pathology [4]
-
Animal Model: Male Swiss albino mice.
-
Infection: Mice are infected with S. mansoni cercariae.
-
Treatment Regimen: Treatment with antioxidant agents (e.g., Aqueous Garlic Extract at 125 mg/kg or Nigella Sativa Oil at 0.2 mg/kg, i.p.) begins on the first day post-infection and continues for 28 consecutive days.
-
Sample Collection: At 7 weeks post-infection, animals are euthanized. Blood samples are collected for biochemical analysis. The liver is excised, weighed, and homogenized for biomarker analysis.
-
Biomarker Analysis:
-
Oxidative Stress: Liver homogenates are used to measure levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Antioxidant Status: Glutathione (GSH) levels are measured in liver homogenates as an indicator of the tissue's reducing capacity.
-
Visualizations: Pathways and Workflows
Caption: General workflow for in vivo studies.
Caption: Logic of CNS side effects and a potential mitigation strategy.
References
- 1. A review of clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hepatic fibrosis after this compound therapy of murine schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Lethal effect of this compound and praziquantel on mice experimentally infected with Schistosoma mansoni – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
refining the synthesis of Oxamniquine for higher yield and purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of Oxamniquine for higher yield and purity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically proceeds through a multi-step process. While specific details can vary, a common pathway involves the synthesis of a key intermediate, 2-isopropylaminomethyl-6-methyl-1,2,3,4-tetrahydroquinoline. This intermediate then undergoes nitration to introduce a nitro group at the 7-position. The final step is a microbial hydroxylation, historically carried out using the fungus Aspergillus sclerotiorum, to introduce the hydroxymethyl group at the 6-position, yielding this compound.[1]
Q2: What are the critical steps in the synthesis that influence yield and purity?
A2: The two most critical steps impacting the final yield and purity of this compound are the nitration of the tetrahydroquinoline intermediate and the subsequent microbial hydroxylation.
-
Nitration: This step is crucial for introducing the nitro group at the correct position (regioselectivity). Improper control of reaction conditions can lead to the formation of unwanted isomers, which are difficult to separate and will reduce the overall yield and purity of the final product.
-
Microbial Hydroxylation: This biotransformation step is highly specific but can be sensitive to various parameters. Optimizing factors such as microbial strain, culture conditions, substrate concentration, and reaction time is essential for achieving a high conversion rate and minimizing the formation of byproducts.
Q3: Are there any known patents that detail the synthesis of this compound?
A3: Yes, patents filed by Pfizer Inc., the originator of this compound, are likely to contain detailed experimental procedures.[2][3] Researchers are encouraged to consult these patents for specific reaction conditions and protocols.
Troubleshooting Guides
Problem 1: Low Yield or Poor Regioselectivity during Nitration
Symptoms:
-
The final product mixture contains significant amounts of undesired nitro-isomers (e.g., nitration at other positions on the aromatic ring).
-
The overall yield of the desired 7-nitro intermediate is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Unprotected Amine Group: The secondary amine in the tetrahydroquinoline ring is an activating group and can direct nitration to undesired positions. | Protect the amine group before nitration. Common protecting groups for amines, such as acetyl or trifluoroacetyl, can be employed. The protecting group can be removed in a subsequent step.[4][5] |
| Inappropriate Nitrating Agent or Reaction Conditions: The strength of the nitrating agent and the reaction temperature can significantly affect selectivity. | Optimize the nitrating agent and conditions. A mixture of nitric acid and sulfuric acid is commonly used. The concentration of the acids and the reaction temperature should be carefully controlled. Starting at a low temperature (e.g., 0°C) and slowly warming the reaction may improve selectivity.[4][5] |
| Formation of Oxidation Byproducts: Strong nitrating conditions can lead to the oxidation of the substrate, reducing the yield of the desired product. | Use milder nitrating agents or add a scavenger for nitrous acid, which can be a catalyst for oxidation. |
Problem 2: Low Conversion Rate during Microbial Hydroxylation
Symptoms:
-
A significant amount of the 7-nitro intermediate remains unreacted after the biotransformation.
-
The yield of this compound is low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Microbial Culture Conditions: The growth and enzymatic activity of Aspergillus sclerotiorum are highly dependent on the culture medium, pH, temperature, and aeration. | Optimize the culture conditions. This may involve screening different media compositions, adjusting the pH, and ensuring adequate aeration through appropriate shaking or stirring speeds.[6] |
| Substrate Toxicity or Inhibition: High concentrations of the 7-nitro intermediate may be toxic to the microorganism or inhibit the hydroxylating enzymes. | Implement a fed-batch or continuous feeding strategy. This involves adding the substrate gradually over time to maintain a low, non-toxic concentration in the culture medium. |
| Incorrect Timing of Substrate Addition: The enzymatic activity of the microorganism may vary depending on its growth phase. | Determine the optimal time for substrate addition. This can be done by monitoring the growth curve of the microorganism and adding the substrate during the phase of highest enzymatic activity (often the late exponential or early stationary phase). |
| Inefficient Product Recovery: this compound may be difficult to extract from the fermentation broth. | Optimize the extraction procedure. This may involve adjusting the pH of the broth to ensure this compound is in a neutral form for solvent extraction and testing different organic solvents for optimal recovery. |
Problem 3: Difficulty in Purifying the Final Product
Symptoms:
-
The isolated this compound is contaminated with unreacted starting material, byproducts from the nitration step, or other microbial metabolites.
-
The final product has a low purity as determined by analytical methods like HPLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Diastereomers: If the synthesis involves the creation of a second chiral center, the final product may be a mixture of diastereomers. | Utilize chromatographic techniques for separation. Reversed-phase chromatography using a C18 stationary phase can be effective for separating diastereomers.[7] Chiral chromatography can also be employed for the separation of enantiomers if a racemic mixture is produced. |
| Incomplete Removal of Reaction Impurities: Impurities from previous steps may carry over and co-elute with the final product. | Incorporate additional purification steps. This may include recrystallization, column chromatography with different stationary and mobile phases, or preparative HPLC. |
| Co-extraction of Microbial Metabolites: During the extraction of this compound from the fermentation broth, other fungal metabolites may also be extracted. | Optimize the extraction and washing steps. Adjusting the pH of the aqueous and organic phases during extraction can help to selectively isolate the desired product. Washing the organic extract with acidic or basic solutions can remove impurities. |
Data Presentation
Table 1: Hypothetical Comparison of Nitration Conditions for 2-isopropylaminomethyl-6-methyl-1,2,3,4-tetrahydroquinoline
| Entry | Protecting Group | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield of 7-nitro isomer (%) | Purity (%) |
| 1 | None | HNO₃/H₂SO₄ | 25 | 2 | 45 | 70 |
| 2 | Acetyl | HNO₃/H₂SO₄ | 0 to 10 | 4 | 75 | 90 |
| 3 | Trifluoroacetyl | KNO₃/H₂SO₄ | -10 to 0 | 6 | 85 | 95 |
Note: This table is illustrative and based on general principles of nitration of tetrahydroquinolines. Actual results may vary.
Experimental Protocols
Note: Detailed, validated experimental protocols for the synthesis of this compound are proprietary to the manufacturer. The following are generalized methodologies based on the available scientific literature for key transformations. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and safety guidelines.
1. General Protocol for Nitration of a Protected Tetrahydroquinoline Intermediate:
-
Protection of the Amine: Dissolve the 2-isopropylaminomethyl-6-methyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., acetic anhydride or trifluoroacetic anhydride) and a base (e.g., triethylamine or pyridine). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.
-
Nitration: Cool a mixture of concentrated sulfuric acid to 0°C. Slowly add the protected tetrahydroquinoline intermediate while maintaining the temperature below 5°C. In a separate flask, prepare a cooled mixture of nitric acid and sulfuric acid. Add the nitrating mixture dropwise to the solution of the protected intermediate, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the reaction at a controlled temperature (e.g., 0-10°C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The protecting group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel.
2. General Protocol for Microbial Hydroxylation using Aspergillus sclerotiorum:
-
Culture Preparation: Inoculate a suitable sterile liquid medium (e.g., potato dextrose broth) with spores of Aspergillus sclerotiorum. Incubate the culture on a rotary shaker at an appropriate temperature (e.g., 25-28°C) for several days to allow for sufficient biomass growth.
-
Biotransformation: Prepare a solution of the 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline in a water-miscible organic solvent (e.g., ethanol or DMSO) at a high concentration. Add a small volume of this substrate solution to the microbial culture. It is advisable to add the substrate in a fed-batch manner to avoid toxicity.
-
Monitoring and Incubation: Continue the incubation and monitor the progress of the reaction by periodically taking samples from the culture, extracting them with an organic solvent, and analyzing by TLC or HPLC.
-
Product Isolation: Once the reaction has reached completion (or maximum conversion), separate the microbial biomass from the culture broth by filtration or centrifugation. Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate). The biomass can also be extracted to recover any intracellular product.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the nitration step.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP0024868B1 - Schistosomicidal composition comprising this compound and praziquantel - Google Patents [patents.google.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
Navigating Oxamniquine Solubility: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges associated with the solubility of Oxamniquine in experimental assays. Through a series of frequently asked questions and troubleshooting guides, this document aims to facilitate seamless experimental workflows and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound that is sparingly soluble in water.[1] Its aqueous solubility is reported to be approximately 0.124 mg/mL.[2] The compound's solubility is pH-dependent and increases in acidic conditions.[3] For experimental purposes, organic solvents are typically required to achieve higher concentrations.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro assays.[3][4][5][6][7][8] A solubility of 2 mg/mL in DMSO has been reported.[4] For in vivo studies in animal models, various formulations have been utilized, including suspensions in acetate buffer or solutions containing a small percentage of DMSO mixed with saline.[3][9][10]
Q3: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue due to the poor aqueous solubility of this compound. To mitigate this, consider the following:
-
Lower the final concentration: If experimentally feasible, reducing the final concentration of this compound in the assay may prevent precipitation.
-
Optimize the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a small final percentage (typically <1%) is often tolerated. Determine the highest non-toxic concentration of DMSO for your specific assay and try to maintain it in your final dilution.
-
Use a co-solvent: In some cases, using a co-solvent system can improve solubility. However, it has been noted that co-solvent approaches with polyethylene glycol or ethanol for this compound can still lead to precipitation upon dilution in saline.[3]
-
pH adjustment: As this compound's solubility increases at a lower pH, acidifying the aqueous buffer (if compatible with your experimental system) may help to keep the compound in solution.[3] A stable solution of 10 mg/mL has been achieved in 100 mM acetate buffer at pH 4.5.[3]
Q4: Are there established formulations for in vivo administration of this compound?
A4: Yes, for oral gavage in mice, a formulation of this compound in acetate buffer has been successfully used to recapitulate human-relevant doses.[3][11][12] For intravenous administration, a solution of 0.6 mg/mL in 5% DMSO/95% saline has been employed for a 3 mg/kg dose.[3] Another vehicle used for oral gavage in mice is 5% DMSO and 95% ethanol.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Low aqueous solubility of this compound. | Prepare a stock solution in an appropriate organic solvent like DMSO first, and then dilute it into the aqueous buffer. |
| Precipitation occurs after adding the DMSO stock solution to the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically <1%). |
| Inconsistent results in bioassays. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | Visually inspect your solutions for any precipitates before use. Prepare fresh stock solutions regularly. Consider vortexing or brief sonication to ensure complete dissolution of the stock solution. |
| Difficulty achieving a high enough concentration for in vivo studies. | The inherent solubility limits of this compound. | For oral administration, consider formulating this compound in an acidic buffer like acetate buffer (pH 4.5) to increase its solubility.[3] For intravenous routes, a co-solvent system like 5% DMSO in saline can be used for lower doses.[3] |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | 0.124 mg/mL | [2] |
| Water (at 27 °C) | 1 part in ~3300 parts | [13][14] |
| Water | 820 mg/L | [2][13][14] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | [4] |
| 100 mM Acetate Buffer (pH 4.5) | 10 mg/mL | [3] |
| 5% DMSO / 95% Saline | 0.6 mg/mL (used for IV dosing) | [3] |
| Methanol | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol is based on methodologies frequently cited in the literature for preparing this compound for in vitro schistosomicidal assays.[5][6][7][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the tube thoroughly until the this compound powder is completely dissolved. A clear solution should be obtained.
-
This stock solution can then be serially diluted in DMSO to prepare intermediate concentrations for your experiments.
-
For the final assay, the DMSO stock solution is typically diluted at least 1:100 into the aqueous culture medium to minimize solvent toxicity.
Formulation of this compound for Oral Gavage in Mice
This protocol is adapted from studies investigating the pharmacokinetics of this compound.[3][11][12]
Materials:
-
This compound powder
-
Sodium acetate
-
Glacial acetic acid
-
Water for injection
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a 100 mM acetate buffer. For example, to prepare 100 mL, dissolve 0.82 g of sodium acetate in approximately 90 mL of water.
-
Adjust the pH of the solution to 4.5 by adding glacial acetic acid dropwise while monitoring with a pH meter.
-
Add water to reach a final volume of 100 mL.
-
Add the desired amount of this compound powder to the acetate buffer to achieve the target concentration (e.g., 10 mg/mL).
-
Stir the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
The resulting solution can be administered to mice via oral gavage.
Visualizations
Caption: Proposed mechanism of action for this compound in Schistosoma.
Caption: General workflow for preparing this compound solutions for experiments.
References
- 1. digicollections.net [digicollections.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound = 98 HPLC 21738-42-1 [sigmaaldrich.com]
- 5. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C14H21N3O3 | CID 4612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buy this compound | 21738-42-1 | >98% [smolecule.com]
Technical Support Center: Enhancing the Selectivity of Oxamniquine Analogs for Schistosome Targets
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the selectivity of oxamniquine analogs against schistosome targets.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
This compound (OXA) is a prodrug that requires activation by a schistosome-specific sulfotransferase (SULT-OR).[1][2][3] This enzyme transiently sulfates the drug, converting it into a reactive electrophile.[4] This activated form then binds to schistosome macromolecules, including DNA, leading to parasite paralysis, disruption of egg production, and eventual death.[2][5][6] Newer analogs are designed to be activated by the SULT-OR enzymes from all three major human schistosome species (S. mansoni, S. haematobium, and S. japonicum).[2][7] The mechanism of action for these derivatives is conserved, relying on the respective species' sulfotransferase for activation.[8]
Q2: Why is this compound only effective against Schistosoma mansoni?
The species-specific efficacy of this compound is due to differences in the drug-binding pocket of the sulfotransferase enzyme (SULT-OR) among different Schistosoma species.[7] While S. haematobium and S. japonicum possess SULT-OR orthologs, variations in their amino acid sequences reduce the efficiency of this compound binding and activation, rendering the drug ineffective against these species.[7][9]
Q3: What is the primary mechanism of resistance to this compound in S. mansoni?
Resistance to this compound in S. mansoni is primarily caused by loss-of-function mutations in the SmSULT-OR gene.[1][10] These mutations, which can be single amino acid deletions or other changes, result in a non-functional enzyme that is unable to activate the this compound prodrug.[1] Resistance is a recessive trait, meaning the parasite must be homozygous for the resistance alleles to be phenotypically resistant.[1]
Q4: What is the rationale for developing new this compound analogs?
The development of new this compound analogs is driven by the need for new schistosomicidal drugs to address the limitations of the current monotherapy, praziquantel.[2][11] Key goals are to overcome the species-specificity of this compound, creating a pan-species treatment, and to provide an alternative or combination therapy to mitigate the risk of praziquantel resistance.[2][3] Researchers are also developing analogs that are effective against juvenile stages of the parasite, a known limitation of praziquantel.[11][12]
Troubleshooting Guides
Problem 1: Low in vitro activity of a novel this compound analog against adult worms.
| Possible Cause | Troubleshooting Step |
| Poor activation by the target SULT-OR | Verify the activity of your recombinant SULT-OR enzyme using a known substrate. Test the analog in an in vitro sulfotransferase assay to confirm it is a substrate for the enzyme.[8] |
| Incorrect compound concentration or exposure time | Ensure the final concentration of the analog in the culture medium is accurate. The typical screening concentration for new analogs is around 143 μM, with exposure times as short as 45 minutes followed by washing.[3][13] |
| Solubility issues | Confirm that your analog is fully solubilized in the culture medium. Poor solubility can lead to a lower effective concentration. Analogs are often first dissolved in 100% DMSO.[13] |
| Degradation of the compound | Check the stability of your analog in the culture medium over the course of the experiment. |
| Issues with worm viability | Ensure that the control worms (treated with vehicle, e.g., DMSO) remain viable and motile throughout the experiment. |
Problem 2: Discrepancy between in vitro and in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic (PK) properties | Evaluate the PK profile of the analog in the animal model. Low oral absorption, rapid metabolism, or rapid excretion can lead to insufficient drug concentration at the site of infection (the portal vein).[14][15] Second-generation analogs should be optimized for favorable solubility, permeability, and minimal intestinal metabolism to achieve high portal concentration.[14][15] |
| Inappropriate animal model or dosing regimen | An oral gavage dose of 50-100 mg/kg in mice has been shown to recapitulate the portal concentrations seen in human patients treated with 20-40 mg/kg of this compound.[14][15] Verify that your dosing is appropriate. |
| Target site concentration | The concentration of the drug in the plasma may not reflect the concentration in the portal vein where the worms reside. Modeling PK data to estimate portal concentrations can help explain the in vitro-in vivo paradox.[15] |
Problem 3: Difficulty in expressing active recombinant schistosome SULT-OR.
| Possible Cause | Troubleshooting Step |
| Codon usage | Optimize the gene sequence for the expression host (e.g., E. coli) to improve translation efficiency. |
| Inclusion bodies | Try expressing the protein at a lower temperature (e.g., 18-25°C) to improve solubility. Co-expression with chaperones may also help with proper folding. |
| Incorrect buffer conditions | Ensure the purification and assay buffers have the optimal pH and ionic strength for enzyme stability and activity. A pH of 6.5 is often used for sulfotransferase assays.[16] |
| Absence of co-factors | Sulfotransferase assays require the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[8] Ensure this is included in your reaction mixture. |
Data Presentation
Table 1: In Vitro Activity of Selected this compound Analogs Against Different Schistosoma Species
| Compound | Target Species | Concentration (μM) | Result (% worm death) | Time (days) |
| This compound | S. mansoni | 143 | ~90% | 14 |
| CIDD-0150303 | S. mansoni | 71.5 | 100% | < 14 |
| CIDD-0150303 | S. haematobium | 71.5 | 100% | < 14 |
| CIDD-0150303 | S. japonicum | 71.5 | 100% | < 14 |
| CIDD-0150610 | S. mansoni | 71.5 | 100% | < 14 |
| CIDD-0150610 | S. haematobium | 71.5 | 100% | < 14 |
| CIDD-0150610 | S. japonicum | 71.5 | 100% | < 14 |
| CIDD-0149830 | S. mansoni | 143 | 100% | < 7 |
| CIDD-0149830 | S. haematobium | 143 | 100% | < 7 |
| CIDD-0149830 | S. japonicum | 143 | 100% | < 7 |
Data synthesized from multiple sources.[2][3][13][17]
Table 2: In Vivo Efficacy of Lead this compound Analogs
| Compound | Target Species | Animal Model | Dose (mg/kg, oral) | Worm Burden Reduction (%) |
| CIDD-0150303 | S. mansoni | Mouse | 100 | 81.8% |
| CIDD-0149830 | S. haematobium | Hamster | 100 | 80.2% |
| CIDD-0066790 | S. japonicum | Hamster | 100 | 86.7% |
| CIDD-0150303 + PZQ | PZQ-Resistant S. mansoni | Mouse | 100 + 100 | 90.8% |
Data from Alwan et al., 2023.[3][11][13][17]
Experimental Protocols & Visualizations
This compound Activation and Mechanism of Action
This compound is a prodrug that is inactive until it enters the schistosome. Inside the parasite, the species-specific sulfotransferase (SULT-OR) enzyme recognizes and binds the drug. With the co-factor PAPS, the enzyme catalyzes the addition of a sulfate group. This activated, unstable intermediate then detaches and covalently binds to parasite DNA and other macromolecules, causing cellular damage and death.
Caption: this compound activation pathway in schistosomes.
Iterative Drug Development Workflow
The development of pan-species this compound analogs follows a rational, structure-based design cycle. The process begins with determining the crystal structure of the target SULT-OR enzyme. This structural information guides the computational design and chemical synthesis of new derivatives. These compounds are then screened for their ability to kill schistosomes in vitro. The most effective derivatives are co-crystallized with the SULT-OR enzyme to understand their binding interactions, which informs the next round of design and synthesis.
Caption: Iterative workflow for this compound analog development.
Protocol 1: In Vitro Adult Schistosome Killing Assay
This protocol is a generalized summary based on methodologies described in the literature.[2][15][18]
-
Parasite Recovery: Recover adult S. mansoni, S. haematobium, or S. japonicum worms from infected hamsters via portal perfusion at the appropriate time post-infection (e.g., 45 days for S. mansoni).
-
Worm Culture: Wash the recovered worms and place them in 24-well plates containing DMEM supplemented with 10% Fetal Bovine Serum and 1X antibiotic/antimycotic solution. Culture at 37°C and 5% CO₂.
-
Compound Preparation: Dissolve the test analog in 100% DMSO to create a stock solution. Further dilute in culture medium to the desired final concentrations (e.g., 143 μM, 71.5 μM). Ensure the final DMSO concentration in the well is non-toxic to the worms (typically ≤1%).
-
Drug Exposure: Add the diluted compound to the wells containing the adult worms. For many screening assays, a short exposure time of 45 minutes is used to mimic the in vivo pharmacokinetic profile.[13]
-
Washing: After the exposure period, carefully wash the worms three times with fresh culture medium to remove the compound.
-
Observation: Observe the worms daily for up to 14 days using a stereomicroscope. Score worm viability based on motility and morphology. A common endpoint is the complete cessation of movement.
-
Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and compare the survival of treated worms to vehicle-only controls.
Protocol 2: Recombinant SULT-OR Activity Assay
This protocol is a generalized summary based on methodologies described in the literature.[1][8][19]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant SULT-OR enzyme, the co-factor PAPS (e.g., 1 mM), and sheared genomic DNA (e.g., 10 ng/μL) as a target for the activated drug. The buffer should be optimized for enzyme activity (e.g., 50 mM potassium phosphate, pH 6.5).
-
Substrate Addition: Add radiolabeled this compound or an analog (e.g., [³H]OXA) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 2.5 hours). During this time, the SULT-OR will activate the radiolabeled drug, which will then covalently bind to the DNA.
-
DNA Precipitation: Precipitate the DNA from the reaction mixture using ethanol. This will separate the DNA-bound (activated) drug from the unbound drug.
-
Quantification: Wash the DNA pellet to remove any remaining unbound radiolabeled substrate. Resuspend the pellet and quantify the amount of radioactivity using a scintillation counter.
-
Analysis: The amount of radioactivity in the DNA pellet is directly proportional to the activity of the SULT-OR enzyme towards the tested compound. Compare the results to a no-enzyme control and a positive control with a known substrate.
References
- 1. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Structural and enzymatic insights into species-specific resistance to schistosome parasite drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schistosome Sulfotransferases: Mode of Action, Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 12. Development of a Novel Compound Effective Against Juvenile, Adult, and Drug-Resistant Schistosoma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
- 18. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
Validation & Comparative
Validating the Mechanism of Action of New Oxamniquine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of schistosomiasis treatment is evolving, with new derivatives of oxamniquine emerging as promising alternatives to the current standard of care, praziquantel. This guide provides an objective comparison of these new derivatives, focusing on their mechanism of action and the experimental data validating their efficacy.
Core Mechanism of Action: A Shared Pathway
This compound and its new derivatives function as prodrugs, requiring activation within the schistosome to exert their anti-parasitic effects. The central player in this activation is a schistosome-specific sulfotransferase (SULT).[1][2][3][4][5][6] This enzyme catalyzes the transfer of a sulfonate group to the drug, creating an unstable ester. This activated intermediate then acts as an electrophile, forming covalent adducts with essential parasite macromolecules, such as DNA, which ultimately leads to the death of the worm.[3][7][8][9]
The species-specific efficacy of the original this compound, which is primarily active against Schistosoma mansoni, is attributed to variations in the SULT enzyme's active site across different Schistosoma species.[3][5] The new generation of this compound derivatives has been specifically engineered to overcome this limitation, demonstrating broader activity against S. haematobium and S. japonicum as well.[3][4][5]
Mechanism of action of this compound derivatives.
Comparative Efficacy of New this compound Derivatives
Recent studies have highlighted several promising this compound derivatives. The following tables summarize their in vitro and in vivo efficacy against the three major human schistosome species.
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound | Target Species | Concentration (µM) for 100% Kill | Time to 100% Kill | Reference |
| This compound | S. mansoni | 143 | >7 days (90% kill) | [3][10] |
| CIDD-0150610 | S. mansoni, S. haematobium, S. japonicum | 71.5 | Not specified | [3] |
| CIDD-0150303 | S. mansoni, S. haematobium, S. japonicum | 71.5 | Not specified | [3] |
| CIDD-0149830 | S. mansoni, S. haematobium, S. japonicum | Not specified for 100% kill | Not specified | [4] |
| CIDD-0066790 | S. mansoni, S. haematobium, S. japonicum | Not specified for 100% kill | Not specified | [4] |
| CIDD-0072229 | S. mansoni, S. haematobium, S. japonicum | Not specified | Better than parent CIDD-0066790 | [4] |
Table 2: In Vivo Efficacy of this compound Derivatives (Single 100 mg/kg Oral Dose in Mouse Models)
| Compound | Target Species | Worm Burden Reduction (%) | Reference |
| CIDD-0150303 | S. mansoni | 81.8 | [3][10][11] |
| CIDD-0149830 | S. haematobium | 80.2 | [3][10][11] |
| CIDD-0066790 | S. japonicum | 86.7 | [3][10][11] |
| CIDD-0150303 + Praziquantel | PZQ-Resistant S. mansoni | 90.8 | [3][10][11][12] |
Experimental Protocols for Mechanism of Action Validation
The validation of the mechanism of action for these new derivatives relies on a combination of genetic, biochemical, and in vitro/in vivo assays.
RNA Interference (RNAi) to Confirm SULT-Dependency
This technique is used to silence the expression of the sulfotransferase gene in schistosomes. If the drug's efficacy is dependent on this enzyme, then parasites with reduced SULT expression should exhibit increased resistance.
Methodology:
-
dsRNA Preparation: Synthesize double-stranded RNA (dsRNA) corresponding to the target S. mansoni sulfotransferase (SmSULT) gene.
-
Parasite Culture: Culture adult S. mansoni worms in vitro.
-
Electroporation: Introduce the dsRNA into the worms via electroporation.
-
Gene Expression Analysis: After a recovery period, quantify the knockdown of SmSULT mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Drug Efficacy Assay: Expose the SULT-knockdown worms and control worms (treated with a non-specific dsRNA) to the this compound derivative.
-
Viability Assessment: Monitor and compare the survival and motility of the two groups of worms over time.
RNA interference workflow for SULT validation.
In Vitro Worm Killing Assay
This is a direct measure of the compound's ability to kill the parasite outside of a host organism.
Methodology:
-
Parasite Collection: Collect adult worms from infected mice via portal perfusion.
-
Culture: Place a defined number of worms (e.g., 10 adult males) in each well of a culture plate with appropriate media.
-
Drug Administration: Add the this compound derivative, solubilized in a suitable solvent like DMSO, to the wells at the desired final concentration.[10]
-
Incubation: Incubate the worms with the drug for a specified period (e.g., 45 minutes to mimic human exposure).[10]
-
Washing: Wash the worms multiple times with fresh media to remove the drug.
-
Monitoring: Observe the worms at regular intervals (e.g., daily) for motility and survival using a microscope.
-
Data Analysis: Plot survival curves (e.g., Kaplan-Meier) to compare the efficacy of different compounds and concentrations.[10]
In Vivo Efficacy Studies in Mouse Models
These studies assess the drug's effectiveness in a living host.
Methodology:
-
Infection: Infect mice with a specific number of Schistosoma cercariae.
-
Drug Administration: After the infection is established (e.g., 45 days post-infection), administer a single oral gavage dose of the this compound derivative.[3][10]
-
Worm Recovery: At a predetermined time point after treatment, euthanize the mice and recover the surviving adult worms from the mesenteric veins and liver by portal perfusion.
-
Worm Burden Calculation: Count the number of recovered worms and compare it to the number recovered from an untreated control group to calculate the percentage of worm burden reduction.
X-ray Crystallography of SULT-Derivative Complexes
This technique provides a high-resolution, three-dimensional structure of the drug bound to its enzyme target, offering insights into the molecular interactions that govern its activity.
Methodology:
-
Protein Expression and Purification: Express and purify the recombinant schistosome SULT enzyme.
-
Crystallization: Crystallize the purified SULT enzyme.
-
Soaking or Co-crystallization: Introduce the this compound derivative to the SULT crystals by either soaking the crystals in a solution containing the compound or by co-crystallizing the protein in the presence of the compound.
-
X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build a three-dimensional model of the SULT-derivative complex.
-
Analysis: Analyze the model to identify the key amino acid residues involved in binding and to understand the structural basis for the derivative's activity.[3]
Conclusion
The new generation of this compound derivatives represents a significant advancement in the pursuit of novel schistosomiasis treatments. Their broad-spectrum activity and conserved mechanism of action, rigorously validated through a combination of genetic, in vitro, and in vivo experimental approaches, position them as strong candidates for further development, potentially in combination with praziquantel to combat resistance and improve treatment outcomes.
References
- 1. Schistosomal Sulfotransferase Interaction with this compound Involves Hybrid Mechanism of Induced-fit and Conformational Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An iterative process produces this compound derivatives that kill the major species of schistosomes infecting humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 6. Memórias do Instituto Oswaldo Cruz - The schistosome enzyme that activates this compound has the characteristics of a sulfotransferase [memorias.ioc.fiocruz.br]
- 7. journals.plos.org [journals.plos.org]
- 8. francis-press.com [francis-press.com]
- 9. Rational approach to drug discovery for human schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
No Cross-Resistance Observed Between Oxamniquine and Praziquantel in Schistosomiasis Treatment
A comprehensive review of experimental data confirms that oxamniquine and the widely used schistosomicide, praziquantel, do not exhibit cross-resistance. This finding is critical for the management of schistosomiasis, a parasitic disease affecting millions globally, as it supports the potential for alternating or combined therapeutic strategies to combat emerging drug resistance.
The lack of cross-resistance is rooted in the distinct mechanisms of action of the two drugs. This compound, a pro-drug, requires activation by a schistosome-specific sulfotransferase enzyme (SmSULT-OR). Resistance to this compound is primarily associated with mutations in the gene encoding this enzyme, which prevents the drug's conversion into its active, toxic form. In contrast, praziquantel is understood to exert its effect by disrupting calcium ion homeostasis in the parasite, leading to paralysis and death. This action is mediated by a specific transient receptor potential (TRP) ion channel (SmTRPM_PZQ) in the schistosome.
Experimental studies have consistently demonstrated that schistosome strains selected for resistance to one of these drugs remain susceptible to the other. This underscores the independent nature of the resistance mechanisms and provides a strong rationale for the continued, albeit now limited, use of this compound in specific contexts and for the exploration of combination therapies.
Comparative Efficacy in Resistant Schistosome Strains
Experimental induction of resistance to both this compound and praziquantel in laboratory settings has been instrumental in evaluating the potential for cross-resistance. The data consistently show that resistance to one drug does not confer resistance to the other.
| Drug Administered | Schistosome Strain | Worm Survival Rate (%) | Reference |
| Praziquantel (3 x 300 mg/kg) | Praziquantel-Resistant (7th passage) | 93% | [1] |
| This compound (3 x 200 mg/kg) | Praziquantel-Resistant (6th passage) | 13% | [1] |
| This compound (3 x 200 mg/kg) | This compound-Resistant (6th passage) | 100% | [1] |
| Praziquantel (3 x 300 mg/kg) | This compound-Resistant (6th passage) | 26% | [1] |
| Praziquantel (500 mg/kg) | This compound-Resistant (R1 strain) | Similar to susceptible strain | [2] |
Experimental Protocols
The following are summaries of methodologies used in key experiments to induce and assess drug resistance in Schistosoma mansoni.
Induction of Praziquantel Resistance
A common method for inducing praziquantel resistance involves the repeated exposure of S. mansoni-infected mice to sub-curative doses of the drug over several generations of the parasite's life cycle.
-
Infection of Mice: Laboratory mice are infected with a starting strain of S. mansoni cercariae.
-
Drug Treatment: Once the worms reach maturity (typically 4-6 weeks post-infection), the mice are treated with multiple, sub-lethal doses of praziquantel.
-
Parasite Recovery and Passage: Eggs produced by the surviving worms are collected from the livers of the treated mice and used to infect snail intermediate hosts.
-
Subsequent Generations: Cercariae shed by the infected snails are then used to infect a new cohort of mice. This cycle of infection, treatment, and passage is repeated for multiple generations (e.g., six or seven passages).
-
Assessment of Resistance: The level of resistance in the selected parasite line is then assessed by challenging infected mice with a curative dose of praziquantel and comparing the worm survival rate to that of the original, unselected strain.[1]
Induction of this compound Resistance
The protocol for inducing this compound resistance is analogous to that for praziquantel, with the key difference being the drug used for selection.
-
Infection and Treatment: Mice infected with S. mansoni are treated with sub-curative doses of this compound.
-
Passage through Snails: Eggs from surviving worms are used to infect snails.
-
Multiple Generations: The life cycle is continued for several generations in the presence of this compound pressure.
-
Confirmation of Resistance: Resistance is confirmed by treating mice infected with the selected strain with a standard curative dose of this compound and observing a significantly higher worm survival rate compared to the parental strain.[1]
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of this compound and praziquantel are visualized in the following diagrams.
References
Navigating the Schistosomiasis Battlefield: A Comparative Guide to the In Vivo Efficacy of Oxamniquine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of various oxamniquine analogs against schistosomiasis. It delves into supporting experimental data, detailed methodologies, and the underlying mechanism of action to inform future research and development in the quest for more effective schistosomicidal agents.
This compound, a cornerstone in the treatment of Schistosoma mansoni infections for decades, faces limitations, including ineffectiveness against other Schistosoma species and emerging resistance.[1][2] This has spurred the development of novel this compound analogs with broader efficacy. This guide synthesizes preclinical data on the in vivo performance of promising new candidates.
Efficacy at a Glance: A Comparative Data Summary
The following table summarizes the in vivo efficacy of this compound and its analogs from a key preclinical study. The primary endpoint is the percentage of worm burden reduction in animal models, a critical indicator of a drug's schistosomicidal activity.
| Compound | Schistosoma Species | Animal Model | Dosage | Worm Burden Reduction (%) | P-value |
| This compound (OXA) | S. mansoni | Mouse | 100 mg/kg | 93% | P = 0.0002 |
| CIDD-0149830 | S. mansoni | Mouse | 100 mg/kg | 72.3% | P = 0.012 |
| CIDD-0150610 | S. mansoni | Mouse | 100 mg/kg | 47% | P = 0.054 (Not Significant) |
| CIDD-0150303 | S. mansoni | Mouse | 100 mg/kg | 81.8% | P = 0.0017 |
| CIDD-0149830 | S. haematobium | Hamster | 100 mg/kg | 80.2% | - |
| CIDD-0150303 | S. japonicum | - | - | - | - |
| CIDD-0066790 | S. japonicum | - | 100 mg/kg | 86.7% | - |
Data sourced from Alwan et al., 2023.[1][2][3]
Decoding the Mechanism: The Sulfotransferase Activation Pathway
The efficacy of this compound and its analogs is intrinsically linked to their activation by a schistosome-specific enzyme. This compound is a prodrug, meaning it is inactive until metabolized within the parasite.[2][4] The key to its activation is a sulfotransferase (SULT) enzyme present in S. mansoni.[2][4][5] This enzyme transfers a sulfate group to the drug, converting it into an unstable electrophilic intermediate.[5][6] This active form then alkylates the parasite's DNA, leading to DNA damage, paralysis, and ultimately, the death of the worm.[7][8][9] The specificity of this compound for S. mansoni has been attributed to differences in the structure and activity of the SULT enzyme in other Schistosoma species.[5][10] The development of analogs aims to overcome this specificity, creating compounds that can be activated by the SULT enzymes of S. haematobium and S. japonicum as well.[11][12][13]
Mechanism of Action of this compound.
Under the Microscope: Experimental Protocols
The following provides a detailed methodology for the in vivo evaluation of this compound analogs, based on published studies.[1][2]
1. Animal Models and Infection:
-
For S. mansoni: Female Swiss Webster mice (5 per group) are infected with approximately 80 S. mansoni cercariae via tail immersion.
-
For S. haematobium: Female Golden Syrian hamsters (5 per group) are infected with approximately 100 S. haematobium cercariae via tail immersion.
2. Drug Preparation and Administration:
-
The test compounds (this compound and its analogs) are formulated for oral administration.
-
A single dose of 100 mg/kg is administered by oral gavage.
3. Treatment Timeline:
-
For adult worm studies in S. mansoni, treatment is administered 45 days post-exposure.[1]
-
For adult worm studies in S. haematobium, treatment is administered 90 days post-exposure.[1]
-
For juvenile worm studies in S. mansoni, treatment with CIDD-0150303 is administered at various time points (20, 25, 28, and 32 days post-infection) to assess its efficacy against different developmental stages.[1]
4. Efficacy Assessment:
-
Worm Burden Reduction: Ten days after treatment for adult worms (or at 45 days post-infection for juvenile studies), animals are euthanized.[1] The worms are then recovered from the hepatic portal vein and mesenteric veins by perfusion. The number of worms in the treated groups is compared to the number in a vehicle-treated control group to calculate the percentage of worm burden reduction.
-
Statistical Analysis: The statistical significance of the reduction in worm burden is determined using appropriate statistical tests, with a P-value of less than 0.05 typically considered significant.[1]
In Vivo Efficacy Experimental Workflow.
This guide highlights the progress in developing this compound analogs with broader anti-schistosomal activity. The presented data and protocols offer a valuable resource for researchers dedicated to combating this neglected tropical disease. The continued exploration of these and other novel compounds is crucial for the development of next-generation therapies to overcome the limitations of current treatments.
References
- 1. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 2. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
- 4. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [chemeurope.com]
- 9. francis-press.com [francis-press.com]
- 10. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? [texasbiomedical.theopenscholar.com]
- 11. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Addressing the this compound in vitro-in vivo paradox to facilitate a new generation of anti-schistosome treatments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Schistosomiasis Treatment: A Comparative Guide to Biomarkers for Oxamniquine Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting and monitoring the response to oxamniquine treatment for schistosomiasis caused by Schistosoma mansoni. This document outlines the current landscape of genetic and immunological markers, presents supporting experimental data, and compares this compound with the current standard of care, praziquantel.
Introduction to this compound and a Key Alternative
This compound is an anthelmintic drug effective against Schistosoma mansoni, one of the major species of parasitic flatworms that cause schistosomiasis.[1] Its mechanism of action involves enzymatic activation by a schistosome sulfotransferase (SmSULT-OR), leading to the production of a reactive ester that binds to the parasite's DNA, causing paralysis and death.[1][2] While effective, the emergence of resistance has necessitated the exploration of biomarkers to guide its use.[1]
The primary alternative for the treatment of schistosomiasis is praziquantel, which is effective against all major Schistosoma species.[3][4] However, concerns about praziquantel tolerance and resistance in some regions have renewed interest in optimizing the use of other schistosomicides like this compound.[3][5]
Biomarkers for this compound Treatment Response
The ideal biomarker for this compound treatment should be able to predict the likelihood of a successful cure before administering the drug, or provide an early indication of treatment efficacy. Current research points to two main categories of biomarkers: genetic and immunological.
Genetic Biomarkers: A Strong Predictor of Resistance
The most validated biomarker for this compound treatment response is the genetic makeup of the infecting S. mansoni parasite, specifically the gene encoding the sulfotransferase enzyme SmSULT-OR.
Mutations in the SmSULT-OR gene can lead to a non-functional enzyme, preventing the activation of this compound and resulting in drug resistance.[1] Genotyping of this gene from parasite eggs or miracidia isolated from patient stool can therefore predict the likelihood of treatment failure.
Table 1: Comparison of Genetic vs. Immunological Biomarkers for this compound Treatment Response
| Biomarker Category | Specific Marker | Utility | Validation Status |
| Genetic | Mutations in the S. mansoni SmSULT-OR gene | Predictive of resistance | Validated |
| Immunological | Pre-treatment cytokine levels (e.g., IFN-γ, IL-5) | Potentially indicative of underlying immune status that may influence treatment outcome | Investigational |
| Post-treatment changes in cytokine levels (e.g., ↑IL-4, ↑IL-5, ↑IL-10) | Monitoring of host immune response to treatment | Observed, but not validated as a predictive marker | |
| Pre-treatment anti-larval IgE levels | Potentially predictive of resistance to re-infection | Correlational | |
| Post-treatment changes in antibody isotypes (e.g., ↑IgE, ↑IgM) | Monitoring of host humoral response to treatment | Observed, but not validated as a predictive marker |
Immunological Biomarkers: Monitoring the Host Response
Several studies have investigated the host's immune response following this compound treatment, revealing changes in cytokine and antibody levels. While these are not yet validated as predictive biomarkers, they offer insights into the host-parasite interaction post-therapy.
Following treatment with this compound, an increase in the production of Th2-type cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10), has been observed.[6][7] These cytokines are involved in the immune response against helminths. Additionally, levels of Interferon-gamma (IFN-γ), a Th1-type cytokine, have also been shown to increase after treatment in some patient cohorts.[8]
Changes in antibody isotypes are also documented, with studies reporting an increase in Immunoglobulin E (IgE) and Immunoglobulin M (IgM) levels directed against adult worm antigens after this compound therapy.[9][10] High pre-treatment levels of anti-larval IgE have been associated with resistance to reinfection, suggesting a role for this isotype in protective immunity.[11]
Experimental Protocols
Genotyping of SmSULT-OR for Resistance Prediction
-
Sample Collection: Collect stool samples from patients infected with S. mansoni.
-
Egg Isolation: Isolate schistosome eggs from the stool using standard filtration and sedimentation techniques.
-
DNA Extraction: Extract genomic DNA from the isolated eggs or from hatched miracidia.
-
PCR Amplification: Amplify the SmSULT-OR gene using specific primers.
-
DNA Sequencing: Sequence the PCR product to identify the presence of known resistance-associated mutations.
Measurement of Cytokine and Antibody Levels
-
Sample Collection: Collect peripheral blood from patients before and at specified time points after this compound treatment.
-
Plasma/Serum Separation: Separate plasma or serum from the blood samples.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of specific cytokines (e.g., IFN-γ, IL-4, IL-5, IL-10) and antibody isotypes (e.g., IgE, IgM, IgG) against S. mansoni antigens.
Signaling Pathways and Workflows
Caption: this compound Activation Pathway in S. mansoni.
Caption: Workflow for Validating Predictive Biomarkers.
Comparison with Praziquantel
Table 2: Performance Comparison of this compound and Praziquantel
| Feature | This compound | Praziquantel |
| Spectrum of Activity | Effective only against S. mansoni | Broad-spectrum, effective against all major human Schistosoma species |
| Reported Cure Rates | Variable, can be high (e.g., 88.8% in one study) but significantly lower in areas with resistant parasites (e.g., 42.4% in another study).[12][13] | Generally high (e.g., 96.1% in a comparative trial), but reports of reduced efficacy exist.[12] |
| Resistance Mechanism | Well-defined: mutations in the SmSULT-OR gene.[1] | Not fully elucidated, likely multifactorial. |
| Predictive Biomarkers | SmSULT-OR genotype is a validated predictor of resistance. | No well-validated predictive biomarkers of resistance. |
| Monitoring Biomarkers | Changes in host cytokine and antibody profiles post-treatment. | Similar changes in host immune markers observed post-treatment.[6][7] |
| This compound Derivatives | Newer derivatives show promise against other Schistosoma species and praziquantel-resistant strains.[3][4][14] | N/A |
Conclusion and Future Directions
The validation of biomarkers for this compound treatment response is a critical step towards personalized medicine in the management of schistosomiasis. Genotyping of the S. mansoni SmSULT-OR gene stands out as a robust and actionable predictive biomarker for this compound resistance. While immunological markers provide valuable insights into the host's response to treatment, their predictive value requires further validation in large-scale longitudinal studies.
Future research should focus on:
-
Establishing a clear correlation between pre-treatment immunological profiles and this compound treatment outcomes.
-
Identifying metabolomic biomarkers that may offer a more dynamic and real-time measure of treatment efficacy.
-
Developing rapid, field-deployable diagnostic tools for the detection of SmSULT-OR resistance mutations.
By advancing our understanding and application of these biomarkers, we can optimize the use of this compound, preserve its efficacy, and contribute to the broader goal of schistosomiasis control and elimination.
References
- 1. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 4. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cures Schistosoma mansoni infection in a focus in which cure rates with praziquantel are unusually low - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Similar cellular responses after treatment with either praziquantel or this compound in Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Similar cellular responses after treatment with either praziquantel or this compound in Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Effect of praziquantel and this compound treatment on human isotype responses to Schistosoma mansoni: elevated IgE to adult worm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 11. Evidence for an association between human resistance to Schistosoma mansoni and high anti-larval IgE levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound and praziquantel in the treatment of Schistosoma mansoni infection: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of Schistosoma mansoni infection with this compound in Riyadh, Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Oxamniquine and Its Enantiomers in the Fight Against Schistosomiasis
For decades, the racemic mixture of oxamniquine has been a tool in the clinical arsenal against Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis. However, recent research has delved into the distinct properties of its constituent enantiomers, revealing a significant difference in their schistosomicidal activity. This guide provides a comprehensive comparison of racemic this compound and its separated enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Unraveling the Enantiomers of this compound
This compound, as a chiral molecule, exists in two non-superimposable mirror-image forms, known as enantiomers. These are designated as the (S)- and (R)-enantiomers. Through chromatographic methods, these enantiomers have been separated and their distinct biological activities have been characterized. The dextrorotary form, (+)-oxamniquine, corresponds to the (S)-enantiomer, while the levorotary form, (-)-oxamniquine, is the (R)-enantiomer.[1]
In Vitro Efficacy: A Clear Distinction
Experimental data conclusively demonstrates that the (S)-enantiomer of this compound is responsible for the majority of its anti-schistosomal properties.[1] The (R)-enantiomer exhibits some activity, but only at significantly higher concentrations.[1]
Quantitative Comparison of In Vitro Schistosomicidal Activity
| Compound | Concentration (µg/mL) | Observation Period | Effect on S. mansoni Adult Worms |
| Racemic this compound | 8 | 2-3 weeks | Reduced worm vitality to 14.4% of controls. |
| (S)-Oxamniquine | 4 | 2-3 weeks | Reduced worm vitality to 32.6% of controls. |
| (R)-Oxamniquine | 4 | 2-3 weeks | Minimal effect, reducing worm vitality to approximately 89% of controls. |
The Mechanism of Action: A Tale of Two Enantiomers
The schistosomicidal action of this compound is not direct. It is a prodrug that requires activation within the parasite.[2] This activation is catalyzed by a parasite-specific sulfotransferase (SmSULT), which is absent in drug-resistant strains. The enzyme transfers a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group of this compound. This creates an unstable sulfate ester that spontaneously degrades into a highly reactive electrophilic species. This reactive intermediate then alkylates parasitic macromolecules, such as DNA, leading to parasite death.[2]
Crucially, structural and functional studies have revealed that the (S)-enantiomer is the preferred substrate for SmSULT.[1] Crystal structures of the enzyme in complex with each enantiomer show that while both can bind to the active site, the (S)-enantiomer does so more effectively and outcompetes the (R)-enantiomer when the racemic mixture is present.[1] This superior binding and subsequent activation of the (S)-enantiomer explains its significantly higher schistosomicidal potency.
Experimental Protocols
Separation of this compound Enantiomers via HPLC
A detailed method for the separation of this compound enantiomers is crucial for their individual study. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.
Protocol:
-
Column: A chiral stationary phase column, such as a second-generation alpha 1-acid glycoprotein-based column (Chiral-AGP), is used.
-
Mobile Phase: The specific mobile phase composition may vary, but a common approach involves a mixture of a non-polar solvent like n-hexane and a polar solvent such as isopropanol.
-
Extraction: this compound is first extracted from the medium using a liquid-liquid extraction with a solvent like diethyl ether.
-
Sample Preparation: The dried residue from the extraction is redissolved in the mobile phase, filtered, and then injected into the HPLC system.
-
Detection: The separated enantiomers are detected using a UV detector at a wavelength of 246 nm.
-
Fraction Collection: The eluent corresponding to each enantiomer peak is collected separately for further analysis and biological assays.
In Vitro Schistosomicidal Activity Assay
The following protocol outlines the methodology for assessing the schistosomicidal activity of this compound and its enantiomers against adult S. mansoni worms.
Protocol:
-
Parasite Preparation: Adult male S. mansoni worms are recovered from infected laboratory animals (e.g., mice or hamsters) via portal perfusion.
-
Culture: The worms are washed and cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO2 atmosphere.
-
Drug Exposure: The cultured worms are exposed to different concentrations of the test compounds (racemic this compound, (S)-oxamniquine, (R)-oxamniquine) or a vehicle control (e.g., DMSO) for a defined period, typically 1 to 24 hours.
-
Washing: After the exposure period, the worms are thoroughly washed with fresh culture medium to remove the drug.
-
Observation and Scoring: The worms are then transferred to fresh, drug-free medium and observed daily for up to several weeks. A vitality scoring system is used to assess the drug's effect, taking into account factors such as motility, morphology, and attachment to the culture plate.
-
Data Analysis: The vitality scores are compared between the different treatment groups and the control group to determine the relative efficacy of each compound.
Conclusion and Future Directions
The head-to-head comparison of this compound and its enantiomers unequivocally demonstrates the superior schistosomicidal activity of the (S)-enantiomer. This is directly linked to its preferential binding and activation by the parasite's sulfotransferase enzyme. These findings have significant implications for future drug development efforts against schistosomiasis. The development of enantiomerically pure (S)-oxamniquine could potentially lead to a more potent and effective treatment with a lower required dose, possibly reducing side effects. Furthermore, the detailed understanding of the structure-activity relationship and the mechanism of action provides a solid foundation for the rational design of new, even more effective analogs that can overcome existing drug resistance.
References
comparative analysis of Oxamniquine's effect on different Schistosoma species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Oxamniquine's efficacy against various Schistosoma species, a genus of parasitic flatworms responsible for schistosomiasis. While historically a significant treatment for Schistosoma mansoni infections, its limited spectrum of activity has driven research into new therapeutic avenues. This document synthesizes experimental data on its differential effects, delves into the molecular basis of its species-specific action, and outlines the experimental protocols used in its evaluation.
Comparative Efficacy of this compound
This compound exhibits a narrow therapeutic window, demonstrating significant efficacy primarily against Schistosoma mansoni.[1][2][3][4] Its activity against other major human-infecting species, such as S. haematobium and S. japonicum, is negligible.[1][4][5]
The following table summarizes the cure rates and worm burden reduction observed in various studies. It is important to note that methodologies for assessing cure rates can significantly influence the reported efficacy, with rectal biopsy (oogram) being more sensitive than standard stool examinations.[6][7]
| Schistosoma Species | Drug/Derivative | Dosage | Host | Efficacy Metric | Result | Reference |
| S. mansoni | This compound | 20 mg/kg/day | Human | Cure Rate (Oogram) | 42.4% | [6][7] |
| S. mansoni | This compound | 20 mg/kg/day | Human | Cure Rate (Stool Exam) | 90.3% | [6] |
| S. mansoni | This compound | 15 mg/kg (single dose) | Human | Cure Rate (Stool Exam) | 82% (1 month post-treatment) | [8] |
| S. mansoni | Praziquantel | 60 mg/kg (3 days) | Human | Cure Rate (Oogram) | 96.1% | [6][7] |
| S. mansoni | Praziquantel | 40 mg/kg (single dose) | Human | Cure Rate (Stool Exam) | 96% (1 month post-treatment) | [8] |
| S. mansoni | This compound Derivative (CIDD-150303) | 100 mg/kg (single dose) | Mouse | Worm Burden Reduction | 81.8% | [9][10][11][12] |
| S. haematobium | This compound | 60 mg/kg (total dose over 2 days) | Human | Detectable Effect | None | [4] |
| S. haematobium | This compound Derivative (CIDD-0149830) | 100 mg/kg (single dose) | Hamster | Worm Burden Reduction | 80.2% | [9][11][12] |
| S. japonicum | This compound | Not specified | In vitro | Inhibition of Macromolecule Synthesis | Transient | [13] |
| S. japonicum | This compound Derivative (CIDD-066790) | 100 mg/kg (single dose) | Hamster | Worm Burden Reduction | 86.7% | [9][11][12] |
Mechanism of Action and Species Specificity
The selective activity of this compound is rooted in its mechanism of action, which is dependent on a parasite-specific enzyme.[5]
Caption: this compound's mechanism of action and basis for species specificity.
This compound is a prodrug that requires activation within the parasite.[5] In S. mansoni, a specific sulfotransferase (SmSULT) enzyme metabolizes this compound into a reactive electrophilic ester.[2][5] This activated form then binds to the parasite's DNA, leading to DNA damage, worm paralysis, and death.[1][5] The male worms are particularly affected, shifting from the mesenteric veins to the liver where they are eliminated by the host's immune response.[1]
The resistance of S. haematobium and S. japonicum to this compound is attributed to structural differences in their homologous sulfotransferase enzymes.[3][5] These differences in the active site of the enzyme prevent the efficient binding and activation of this compound, rendering the drug ineffective.[5] Resistance in S. mansoni has been linked to mutations in the gene encoding the SmSULT enzyme.[14]
Experimental Protocols
The evaluation of schistosomicidal drugs involves a series of in vitro and in vivo experiments. Below is a generalized workflow for assessing the efficacy of a compound like this compound.
Caption: Generalized experimental workflow for evaluating schistosomicidal drugs.
In Vivo Efficacy Studies:
A common protocol for assessing the in vivo efficacy of schistosomicidal compounds involves the following steps:
-
Infection of Animal Models: Laboratory animals, such as mice or hamsters, are infected with a standardized number of Schistosoma cercariae (e.g., 80-100 cercariae per animal).[9]
-
Drug Administration: At a specific time point post-infection (e.g., 30-45 days for S. japonicum and S. mansoni, 90 days for S. haematobium), the infected animals are treated with the drug, typically via oral gavage.[9]
-
Worm Recovery: Several days after treatment (e.g., 10 days), the animals are euthanized, and the adult worms are recovered from the mesenteric veins and liver by portal perfusion.[9]
-
Efficacy Calculation: The number of worms recovered from the treated group is compared to that of an untreated control group to calculate the percentage of worm burden reduction.[9]
Assessment of Cure Rate in Human Trials:
In clinical trials, the efficacy of schistosomicidal drugs is often determined by assessing the presence and viability of Schistosoma eggs in patient samples.
-
Fecal Examination: The Kato-Katz technique is a widely used method for quantifying Schistosoma eggs in stool samples. Samples are collected at multiple time points post-treatment (e.g., 15, 30, 60, 90, 120, 150, and 180 days).[6][7] A "cure" is often defined as the absence of eggs in the stool.
-
Rectal Mucosa Biopsy (Oogram): This is a more sensitive method that involves the microscopic examination of a small piece of rectal tissue.[6][7] The oogram allows for the quantification of eggs per gram of tissue and the differentiation of viable (live) from non-viable (dead) eggs, providing a more accurate assessment of the drug's effect on egg production and viability.[6][7]
Future Directions: Overcoming the Limitations of this compound
The species-specificity and the emergence of resistance have rendered this compound a second-line treatment option in many regions, with Praziquantel being the preferred drug due to its broad-spectrum activity against all human schistosome species.[1] However, the mechanism of action of this compound provides a unique target for drug development.
Recent research has focused on developing derivatives of this compound that can overcome its limitations. By modifying the chemical structure of this compound, scientists have successfully created compounds that are effectively activated by the sulfotransferase enzymes of S. haematobium and S. japonicum.[9][10][11][12] Several of these derivatives have shown potent, pan-species activity in preclinical models, killing all three major human schistosome species and even showing efficacy against juvenile worms, a stage at which Praziquantel is less effective.[5][9][10][11][12] These findings open up new possibilities for the development of the next generation of schistosomicidal drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. This compound in the treatment of various schistosome infections in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why does this compound kill Schistosoma mansoni and not S. haematobium and S. japonicum? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielosp.org [scielosp.org]
- 7. Efficacy of this compound and praziquantel in the treatment of Schistosoma mansoni infection: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between the efficacy of this compound and praziquantel in the treatment of Schistosoma mansoni infections on a sugar estate in Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 10. Discovery of novel this compound derivatives to improve treatment of human schistosomiasis | BioWorld [bioworld.com]
- 11. This compound derivatives overcome Praziquantel treatment limitations for Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the mode of action of this compound and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Oxamniquine
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of oxamniquine, a potent anthelmintic agent. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Regulatory Framework for Pharmaceutical Disposal
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The primary legislation overseeing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[1][3] A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[2][4] In laboratory and healthcare settings, the established best practice for the disposal of most pharmaceutical waste is incineration at a licensed medical incineration facility.[2]
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[5] Therefore, preventing its release into the environment is a primary concern during disposal.[5]
Step-by-Step Disposal Protocol for this compound
This protocol is intended for research quantities of this compound. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
2. Waste Segregation:
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated consumables (e.g., weigh boats, contaminated paper towels), and empty stock containers into a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste - this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless approved by your EHS department.
-
3. Accidental Spill Management:
-
In the event of a spill, avoid dust formation.[5]
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a sealed container for disposal as hazardous waste.[9]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all disposal activities comply with local, state, and federal regulations.[5]
Quantitative Data and Safety Information
| Parameter | Guideline/Data | Source |
| Primary Hazard | Harmful if swallowed, potential for long-lasting harmful effects to aquatic life. | [5] |
| PPE Requirement | Safety glasses, gloves, lab coat. | [6][7] |
| Prohibited Disposal Method | Do not empty into drains or sewer systems. | [2][4][6] |
| Recommended Disposal Method | Incineration via a licensed hazardous waste facility. | [2] |
| Accidental Release | Avoid dust formation; prevent entry into waterways. | [5][8] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 9. sds.staples.com [sds.staples.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
